Boc-L-Pra-OH (DCHA)
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583379 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63039-49-6 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-L-Propargylglycine (DCHA Salt): Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-L-propargylglycine dicyclohexylammonium salt, commonly abbreviated as Boc-L-Pra-OH (DCHA), is a pivotal building block in modern peptide synthesis and drug discovery. The presence of a terminal alkyne group in its side chain offers a versatile handle for post-synthetic modifications via click chemistry, enabling the development of complex peptide architectures, peptidomimetics, and antibody-drug conjugates. This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-L-Pra-OH (DCHA), detailed experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), and a workflow diagram illustrating its integration into peptide elongation cycles.
Chemical and Physical Properties
Boc-L-Pra-OH is most commonly supplied as a dicyclohexylammonium (DCHA) salt to improve its stability, crystallinity, and handling characteristics compared to the free acid.[1] The DCHA salt is a white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63039-49-6 | [1][2][3] |
| Molecular Formula | C₂₂H₃₈N₂O₄ | [4] |
| Molecular Weight | 394.55 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 140 - 146 °C | [1] |
| Optical Rotation | [α]D²⁵ = +43 ± 2° (c=1 in 1N NaOH) | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of Boc-L-Propargylglycine
The synthesis of Boc-L-propargylglycine typically involves the protection of the amino group of L-propargylglycine with a tert-butoxycarbonyl (Boc) group. A representative synthetic route is detailed below.
Experimental Protocol: Synthesis of N-Boc-L-propargylglycine
This protocol is adapted from established methods for the N-protection of amino acids.
Materials:
-
L-propargylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-propargylglycine in a mixture of water and a suitable organic solvent like dioxane or THF. Add sodium bicarbonate or sodium hydroxide to the solution to achieve a basic pH (around 10), which facilitates the reaction.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent dropwise. The reaction is typically carried out at room temperature and stirred for several hours to overnight.
-
Work-up:
-
Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl or KHSO₄ solution.
-
Extract the product, N-Boc-L-propargylglycine, with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield N-Boc-L-propargylglycine, often as a colorless oil or a white solid.
Formation of the DCHA Salt
To improve handling and stability, the free acid is converted to the DCHA salt.
Procedure:
-
Dissolve the crude N-Boc-L-propargylglycine in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
To this stirred solution, add one equivalent of dicyclohexylamine (DCHA) dropwise.
-
Stir the mixture at room temperature. The Boc-L-Pra-OH (DCHA) salt will precipitate as a white crystalline solid.
-
Collect the solid by vacuum filtration, wash with cold hexane or ether, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Pra-OH (DCHA) is a valuable building block for introducing a propargyl group into a peptide sequence using Boc-chemistry SPPS. The terminal alkyne serves as a handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Experimental Protocol: Incorporation of Boc-L-Pra-OH into a Peptide Chain
The following is a general protocol for a single coupling cycle in manual Boc-SPPS.
1. Conversion of DCHA Salt to Free Acid:
Before coupling, the DCHA salt must be converted back to the free acid.
-
Materials: Boc-L-Pra-OH (DCHA), Ethyl acetate, 1N HCl or 10% aqueous citric acid, Water, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Suspend the Boc-L-Pra-OH (DCHA) salt in ethyl acetate.
-
Transfer the suspension to a separatory funnel and wash three times with an equal volume of cold 1N HCl or 10% citric acid solution to remove the dicyclohexylamine.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to obtain the free acid, Boc-L-Pra-OH.
-
2. Boc-SPPS Coupling Cycle:
This cycle describes the addition of one Boc-L-Pra-OH residue to a resin-bound peptide chain with a free amino group.
-
Materials: Peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF), Boc-L-Pra-OH (free acid), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent.
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.
-
Wash the resin thoroughly with DCM and then with DMF to prepare for coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-Pra-OH (free acid, 3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution to activate the carboxylic acid. This is often referred to as in situ neutralization coupling.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature to ensure complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Workflow and Logical Relationships
The following diagrams illustrate the key processes involving Boc-L-Pra-OH (DCHA).
Caption: Workflow for the synthesis of Boc-L-Pra-OH (DCHA) and its application in a Boc-SPPS cycle.
Conclusion
Boc-L-Pra-OH (DCHA) is an indispensable reagent for the synthesis of peptides containing a propargylglycine residue. Its DCHA salt form provides enhanced stability and ease of handling, while the Boc protecting group is readily cleaved under standard SPPS conditions. The terminal alkyne functionality opens up a vast chemical space for post-synthetic modifications, making it a highly valuable tool for creating novel peptide-based therapeutics, diagnostic agents, and research tools. The protocols and data presented in this guide offer a robust framework for the successful application of this versatile amino acid derivative in research and development.
References
A Technical Guide to the Physical Characteristics of Boc-L-Pra-OH (DCHA) Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of N-α-(tert-Butoxycarbonyl)-L-propargylglycine dicyclohexylammonium salt, commonly referred to as Boc-L-Pra-OH (DCHA). This document details its key physical and chemical properties, presents methodologies for their experimental determination, and offers visual representations of these workflows. The information herein is intended to support researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.
Core Physical and Chemical Properties
Boc-L-Pra-OH (DCHA) is a protected amino acid derivative widely used as a building block in the synthesis of peptides and other complex organic molecules. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the parent molecule, N-α-(tert-Butoxycarbonyl)-L-propargylglycine.
General Information
| Identifier | Value |
| Chemical Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid[1] |
| Common Synonyms | Boc-L-propraglycine dicyclohexylammonium salt, Boc-propargyl-L-Gly-OH·DCHA, (S)-2-(Boc-amino)-4-pentynoic acid dicyclohexylamine salt[1][2] |
| CAS Number | 63039-49-6[2][3][4] |
| Molecular Formula | C₂₂H₃₈N₂O₄[1] |
| Molecular Weight | 394.55 g/mol [2][3] |
Quantitative Physical Data
The following table summarizes the key quantitative physical characteristics of Boc-L-Pra-OH (DCHA) powder.
| Property | Value |
| Appearance | White powder[1][2] |
| Melting Point | 140 - 146 °C[2] |
| Purity | ≥ 98% (by HPLC)[2] |
| Optical Rotation | [a]D²⁵ = 43 ± 2º (c=1 in 1N NaOH)[2] |
| Storage Conditions | 0 - 8 °C[2] |
Solubility Profile
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physical characteristics of Boc-L-Pra-OH (DCHA) powder.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Principle: This protocol employs the capillary method, where a small, powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Boc-L-Pra-OH (DCHA) powder, finely ground
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the Boc-L-Pra-OH (DCHA) powder is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to determine a rough range.
-
Accurate Measurement: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound by separating it from potential impurities.
Principle: A solution of the sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector measures the amount of each component, which is represented as a peak in a chromatogram. The purity is determined by the relative area of the main peak.
Apparatus and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Boc-L-Pra-OH (DCHA) powder
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Boc-L-Pra-OH (DCHA) in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of approximately 1 mg/mL. Prepare further dilutions as needed.
-
Sample Preparation: Prepare a sample solution of Boc-L-Pra-OH (DCHA) at the same concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Caption: Workflow for HPLC Purity Analysis.
Synthesis and Purification Overview
The formation of Boc-L-Pra-OH (DCHA) involves a two-step process that ensures a stable and high-purity final product, which is crucial for its application in peptide synthesis.
-
N-Boc Protection: The amino group of L-propargylglycine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This step prevents the amino group from participating in unwanted side reactions.
-
Salt Formation: The resulting Boc-L-propargylglycine, which can be difficult to handle as a free acid, is then treated with dicyclohexylamine (DCHA). This reaction forms the stable, crystalline dicyclohexylammonium salt, which can be easily purified by recrystallization.
References
Navigating the Solubility of Boc-L-Pra-OH (DCHA): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Pra-OH (DCHA), a key building block in modern peptide synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this reagent in dimethylformamide (DMF) and other common organic solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for its application.
Introduction to Boc-L-Pra-OH (DCHA)
N-α-tert-Butyloxycarbonyl-L-propargylglycine dicyclohexylammonium salt, commonly abbreviated as Boc-L-Pra-OH (DCHA), is a synthetic amino acid derivative. Its structure incorporates a Boc protecting group, which enhances stability and solubility in organic solvents, and a propargyl group, making it a valuable tool for click chemistry applications.[1] The dicyclohexylammonium (DCHA) salt form further improves its handling and storage properties.[2] This reagent is widely utilized in the synthesis of peptides and other complex organic molecules.[1]
Solubility Profile of Boc-L-Pra-OH (DCHA)
While specific quantitative solubility data for Boc-L-Pra-OH (DCHA) in various organic solvents is not extensively published in publicly available literature, general solubility characteristics can be inferred from its structure and information on similar compounds. The presence of the bulky, nonpolar Boc and DCHA groups suggests good solubility in many organic solvents.
For a structurally related compound, N-Boc-L-proline, the following solubility has been reported:
-
Ethanol: ~15 mg/mL
-
DMSO: ~15 mg/mL
-
Dimethylformamide (DMF): ~20 mg/mL[3]
This information can serve as a useful, albeit approximate, guideline for researchers working with Boc-L-Pra-OH (DCHA). It is generally recommended to test solubility on a small scale before preparing larger solutions.
Table 1: Qualitative Solubility and Physicochemical Properties of Boc-L-Pra-OH (DCHA)
| Property | Value | Reference |
| Synonyms | Boc-propargyl-L-Gly-OH·DCHA, (S)-2-(Boc-amino)-4-pentynoic acid dicyclohexylamine salt | [1][4] |
| CAS Number | 63039-49-6 | [1][5] |
| Molecular Formula | C10H15NO4·C12H23N | [1][5] |
| Molecular Weight | 394.55 g/mol | [1][4][5] |
| Appearance | White powder | [1] |
| Melting Point | 140 - 146 °C | [1] |
| Storage | 0-8°C | [1] |
| General Solubility | Generally soluble in organic solvents.[2] Sparingly soluble in aqueous buffers. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general protocol can be adapted. This method is based on standard laboratory procedures for determining the solubility of amino acid derivatives.[6][7]
Objective: To determine the saturation solubility of Boc-L-Pra-OH (DCHA) in a specific organic solvent (e.g., DMF).
Materials:
-
Boc-L-Pra-OH (DCHA)
-
Solvent of interest (e.g., DMF, HPLC grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Boc-L-Pra-OH (DCHA) to a known volume of the solvent in a vial.
-
Equilibration: Tightly cap the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker can be used.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method or UV-Vis spectrophotometry with a standard curve.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound at that temperature.
Application in Peptide Synthesis: A Workflow
Boc-L-Pra-OH (DCHA) is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for its incorporation into a growing peptide chain.
Caption: Workflow for incorporating Boc-L-Pra-OH (DCHA) in peptide synthesis.
Logical Flow for Solubility Testing
The process of determining the solubility of a compound like Boc-L-Pra-OH (DCHA) follows a logical experimental sequence.
Caption: Logical workflow for experimental solubility determination.
Conclusion
Boc-L-Pra-OH (DCHA) is an essential reagent for chemical biologists and medicinal chemists. While quantitative solubility data remains to be broadly published, its structural features and comparisons with similar molecules indicate good solubility in common organic solvents like DMF. The provided experimental protocol offers a reliable method for determining precise solubility values tailored to specific laboratory conditions. The visualized workflows aim to clarify its application in peptide synthesis and the logical steps for its characterization, thereby supporting the research and development endeavors of scientists in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. scbt.com [scbt.com]
- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the stability and purity of amino acid precursors are of paramount importance. N-protected amino acids, the fundamental building blocks in these processes, often present challenges in their free acid form, being unstable, oily, or non-crystalline. These characteristics can lead to degradation, difficulties in handling and purification, and the propensity for undesirable side reactions during synthesis. The formation of dicyclohexylammonium (DCHA) salts of these amino acids offers a robust solution, significantly enhancing their stability, handling, and overall utility. This technical guide provides an in-depth exploration of the chemical principles behind the stabilizing effect of DCHA salts, presents available quantitative data, details key experimental protocols, and visualizes the underlying workflows and relationships.
The Core Principle: How DCHA Salts Confer Stability
The enhanced stability of N-protected amino acids upon forming DCHA salts is primarily attributed to two key mechanisms: the formation of a stable ionic adduct and the moderation of the carboxylate group's nucleophilicity.[1]
When an N-protected amino acid is treated with dicyclohexylamine (DCHA), a strong organic base, a simple acid-base reaction occurs. The basic amine deprotonates the acidic carboxylic acid group of the amino acid, resulting in the formation of a dicyclohexylammonium cation and a carboxylate anion.[1] This ion pair forms a stable salt, which is often a crystalline solid with a well-defined melting point.[2] This is particularly advantageous for N-protected amino acids that are oils or amorphous solids in their free acid form, as it facilitates their purification through crystallization and simplifies their handling and storage.[1][3]
Furthermore, the bulky dicyclohexylammonium cation sterically hinders the carboxylate anion, reducing its nucleophilicity.[1][4] This is crucial in subsequent reactions, such as the introduction of the N-protecting group (e.g., Fmoc), where the unprotected carboxylate could otherwise act as a nucleophile, leading to the formation of dipeptide impurities.[1][4] By forming the DCHA salt, this side reaction is significantly suppressed, leading to a higher purity of the final N-protected amino acid.[1]
Data Presentation: Physicochemical Properties
The conversion of N-protected amino acids to their DCHA salt form leads to notable changes in their physicochemical properties. The following tables summarize available quantitative data for two representative amino acids, Fmoc-L-Leucine and Fmoc-Glycine, comparing their free acid and DCHA salt forms. It is important to note that direct comparative data from a single source is often unavailable, and the presented data is compiled from various supplier specifications.
Table 1: Comparison of Physicochemical Properties of Fmoc-L-Leucine and its DCHA Salt
| Property | Fmoc-L-Leucine (Free Acid) | Fmoc-L-Leucine DCHA Salt | Advantage of DCHA Salt Formation |
| Molecular Formula | C₂₁H₂₃NO₄[1] | C₂₁H₂₃NO₄ · C₁₂H₂₃N | Increased molecular weight. |
| Molecular Weight | 353.4 g/mol [1] | 534.7 g/mol | Facilitates accurate weighing. |
| Appearance | White powder[1] | White crystalline powder[5] | Crystalline nature allows for easier handling and purification by recrystallization.[1][6] |
| Melting Point | 148 - 163 °C[1] | 145 - 155 °C | Provides a sharp, defined melting point, indicative of high purity. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (~30 mg/mL); sparingly soluble in aqueous buffers (~0.5 mg/mL in 1:1 ethanol:PBS).[7] | Improved solubility and handling compared to the free acid.[8] | DCHA salt formation can improve solubility characteristics in certain solvents, aiding in formulation and reaction setup.[8][9] |
| Storage Conditions | 0 - 8 °C[1] | 0 - 8 °C[5] | Generally offers enhanced long-term stability, reducing degradation during storage.[4] |
| Hygroscopicity | Can be hygroscopic.[6] | Generally non-hygroscopic.[6] | Reduces water absorption, which can prevent hydrolysis and other forms of degradation, and simplifies weighing.[6] |
Table 2: Comparison of Physicochemical Properties of Fmoc-Glycine and its DCHA Salt
| Property | Fmoc-Glycine (Free Acid) | Fmoc-Glycine DCHA Salt | Advantage of DCHA Salt Formation |
| Molecular Formula | C₁₇H₁₅NO₄[10] | C₁₇H₁₅NO₄ · C₁₂H₂₃N | Increased molecular weight. |
| Molecular Weight | 297.30 g/mol [10] | 478.6 g/mol | Facilitates accurate weighing. |
| Appearance | White to off-white powder. | Crystalline solid. | Crystalline nature allows for easier handling and purification by recrystallization.[1][6] |
| Melting Point | 174 - 178 °C[11] | Data not readily available. | Provides a sharp, defined melting point, indicative of high purity. |
| Solubility | Very low in water; soluble in DMF, DMSO, and methanol. | Data not readily available. | DCHA salt formation can improve solubility characteristics in certain solvents, aiding in formulation and reaction setup.[8][9] |
| Storage Conditions | 2 - 8 °C | 2 - 8 °C | Generally offers enhanced long-term stability, reducing degradation during storage.[4] |
| Hygroscopicity | Can be hygroscopic.[6] | Generally non-hygroscopic.[6] | Reduces water absorption, which can prevent hydrolysis and other forms of degradation, and simplifies weighing.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the formation of N-Fmoc-amino acid DCHA salts, their conversion back to the free acid form, and their purity analysis.
Protocol 1: Formation of N-Fmoc-Amino Acid Dicyclohexylammonium Salt
This protocol outlines a general procedure for the synthesis of the DCHA salt of an N-Fmoc protected amino acid.[1][4]
Materials:
-
N-Fmoc-amino acid
-
Dicyclohexylamine (DCHA) (1 equivalent)
-
Acetone
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the N-Fmoc-amino acid in a suitable volume of acetone in a flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of dicyclohexylamine (1 equivalent) in acetone.
-
Slowly add the dicyclohexylamine solution to the stirring N-Fmoc-amino acid solution. A white precipitate of the dicyclohexylammonium salt should form upon addition.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Collect the crystalline product by filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the purified N-Fmoc-amino acid DCHA salt under vacuum.
Protocol 2: Regeneration of the Free N-Fmoc-Amino Acid from its DCHA Salt
This protocol describes the conversion of the stable DCHA salt back to its free acid form for use in subsequent reactions, such as peptide synthesis.[2][3]
Materials:
-
N-Fmoc-amino acid DCHA salt
-
Ethyl acetate (or other suitable organic solvent like diethyl ether)
-
10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the N-Fmoc-amino acid DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.
-
Add an equal volume of 10% aqueous KHSO₄ or 10% phosphoric acid solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and moves into the aqueous phase, leaving the N-Fmoc-amino acid in the organic phase. The pH of the lower, aqueous phase should be 2-3.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with two additional portions of the aqueous acidic solution.
-
Wash the organic layer with water until the aqueous wash is neutral (pH ~7).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate.
-
Evaporate the solvent in vacuo using a rotary evaporator to obtain the free N-Fmoc-amino acid, which may be an oil or a solid.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an N-protected amino acid DCHA salt.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample of N-protected amino acid DCHA salt
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the N-protected amino acid DCHA salt in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%), and run a linear gradient to a higher percentage (e.g., 90%) over a defined period (e.g., 20 minutes).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of DCHA salts in amino acid chemistry.
Conclusion
The use of dicyclohexylammonium salts represents a strategically sound approach to overcoming the inherent instability and handling challenges associated with many N-protected amino acids. The conversion to a crystalline, less hygroscopic, and less nucleophilic salt form not only enhances the shelf-life and purity of these critical reagents but also improves the efficiency and outcome of peptide synthesis. The straightforward and robust protocols for both the formation of DCHA salts and the regeneration of the active free acid make this a valuable and practical tool for researchers, scientists, and drug development professionals. The data and methodologies presented in this guide underscore the significant advantages conferred by DCHA salt formation in the production of high-quality building blocks for the synthesis of peptides and other pharmaceutical compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
The Versatility of Boc-L-Propargylglycine: A Technical Guide for Biochemical and Drug Development Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-propargylglycine is a cornerstone molecule in modern biochemistry and drug development, serving as a versatile building block for the synthesis of chemically modified peptides and proteins. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a terminal alkyne functionality, makes it an indispensable tool for a wide range of applications, including peptide synthesis, bioconjugation, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the applications of Boc-L-propargylglycine, complete with detailed experimental protocols, quantitative data on the inhibitory effects of its deprotected form (L-propargylglycine), and visualizations of relevant biochemical pathways and experimental workflows.
Core Applications in Biochemistry
The primary utility of Boc-L-propargylglycine in biochemistry stems from its role as a precursor to L-propargylglycine, a non-canonical amino acid that can be readily incorporated into proteins. The terminal alkyne group serves as a bioorthogonal handle, allowing for precise chemical modifications through "click chemistry."
Metabolic Labeling of Nascent Proteins
L-propargylglycine (L-Pg), the deprotected form of Boc-L-propargylglycine, is a structural analog of methionine and can be incorporated into newly synthesized proteins by the cellular translational machinery. This metabolic labeling strategy allows for the selective tagging and subsequent identification, tracking, or isolation of proteins synthesized within a specific timeframe.
Enzyme Inhibition
L-propargylglycine is a known irreversible inhibitor of several enzymes, most notably those involved in amino acid metabolism. This inhibitory activity is crucial for studying enzyme mechanisms and for the development of enzyme-targeted drugs. The primary mechanism of inhibition often involves the covalent modification of the enzyme's active site.
Applications in Drug Development
In the realm of drug development, Boc-L-propargylglycine is instrumental in the creation of sophisticated and highly specific therapeutic agents.
Peptide Synthesis and Modification
Boc-L-propargylglycine is a key reagent in solid-phase peptide synthesis (SPPS).[1] The Boc group provides a stable protecting group for the amine terminus, which can be readily removed under acidic conditions.[2] The incorporation of the propargylglycine residue introduces a versatile alkyne handle into the peptide sequence, which can be used for a variety of post-synthetic modifications.
Bioconjugation via Click Chemistry
The terminal alkyne of the propargylglycine residue is a perfect reaction partner for azide-containing molecules in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. This highly efficient and specific reaction allows for the conjugation of peptides to a wide array of molecules, including:
-
Fluorescent dyes for imaging and tracking.
-
Polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.
-
Targeting ligands to direct the peptide to specific cells or tissues.
-
Drug molecules to create peptide-drug conjugates.
Quantitative Data: Enzyme Inhibition by L-Propargylglycine
The deprotected form of Boc-L-propargylglycine, L-propargylglycine, exhibits inhibitory activity against several enzymes. The following table summarizes available quantitative data on its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50).
| Enzyme | Organism/Source | Inhibition Type | K_i (mM) | k_inact (min⁻¹) | Reference(s) |
| Cystathionine γ-lyase (CSE) | Rat liver | Irreversible | - | - | [3][4] |
| Alanine transaminase | Pig heart | Irreversible | 3.9 | 0.26 | [3] |
| L-amino-acid oxidase | Crotalus adamanteus venom | Substrate (not inhibitor) | - | - | [5] |
| Cystathionine γ-synthase | Bacterial | Irreversible | - | - | [6] |
| Methionine γ-lyase | Bacterial | Irreversible | - | - | [6] |
Signaling Pathways
While direct modulation of major signaling pathways by Boc-L-propargylglycine itself is not extensively documented, its deprotected form, L-propargylglycine, can indirectly influence cellular signaling through its inhibition of hydrogen sulfide (H₂S) production. L-propargylglycine is a known inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[4] H₂S is a gaseous signaling molecule with roles in inflammation, oxidative stress, and cell survival, and its modulation can impact pathways such as NF-κB and MAPK.
Potential Impact on NF-κB Signaling
H₂S has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting H₂S production, L-propargylglycine could potentially alter NF-κB activation and the expression of downstream inflammatory genes.
Caption: Potential modulation of the NF-κB signaling pathway by L-propargylglycine.
Potential Impact on MAPK Signaling
Oxidative stress is a known activator of MAPK signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.[7][8] H₂S can act as an antioxidant, and its depletion by L-propargylglycine could potentially lead to increased oxidative stress and subsequent activation of MAPK pathways.
Caption: Potential impact of L-propargylglycine on MAPK signaling via oxidative stress.
Experimental Protocols
Incorporation of Boc-L-propargylglycine into Peptides via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-L-propargylglycine using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-L-propargylglycine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dipeptide isopropylethylamine (DIEA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Boc-L-propargylglycine at the desired position.
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylglycine-Containing Peptide
This protocol describes the "click" reaction between a peptide containing L-propargylglycine and an azide-functionalized molecule.[9]
Materials:
-
Propargylglycine-containing peptide
-
Azide-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Peptide: 10 mM in water or PBS.
-
Azide molecule: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
THPTA: 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Peptide solution (to a final concentration of 100 µM).
-
Azide solution (to a final concentration of 200 µM).
-
THPTA solution (to a final concentration of 1 mM).
-
CuSO₄ solution (to a final concentration of 200 µM).
-
-
-
Initiate Reaction: Add the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Purification: Purify the clicked peptide using RP-HPLC or size-exclusion chromatography.
Metabolic Labeling of Nascent Proteins with L-Propargylglycine (L-Pg)
This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-propargylglycine (L-Pg)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture cells to the desired confluency in complete medium.
-
Methionine Starvation:
-
Aspirate the complete medium.
-
Wash the cells once with warm PBS.
-
Add methionine-free medium and incubate for 30-60 minutes.
-
-
Labeling:
-
Replace the methionine-free medium with fresh methionine-free medium containing L-Pg (typically 50-100 µM).
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). The lysate is now ready for downstream applications such as click chemistry-based detection or enrichment.
Experimental Workflows
Workflow for Target Identification of a Bioactive Compound
This workflow illustrates how Boc-L-propargylglycine can be used to synthesize a probe for identifying the protein targets of a bioactive compound.
Caption: Workflow for identifying protein targets of a bioactive compound.
Workflow for Live-Cell Imaging of Nascent Proteins
This workflow outlines the steps for visualizing newly synthesized proteins in living cells using L-propargylglycine and strain-promoted azide-alkyne cycloaddition (SPAAC).
Caption: Workflow for live-cell imaging of nascent proteins.
Conclusion
Boc-L-propargylglycine is a powerful and versatile tool in the arsenal of biochemists and drug development professionals. Its utility in peptide synthesis, coupled with the bioorthogonal reactivity of the propargyl group, enables a wide range of applications from fundamental studies of protein dynamics to the creation of novel therapeutics. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this valuable molecule in diverse research and development settings. As our understanding of complex biological systems grows, the precise chemical control afforded by Boc-L-propargylglycine will undoubtedly continue to drive innovation in both academic and industrial research.
References
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problem with Reaction Path Diagram [groups.google.com]
- 3. L-Propargylglycine | 23235-01-0 [chemicalbook.com]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Technical Guide to the Storage, Stability, and Handling of Boc-L-Pra-OH (DCHA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the optimal storage conditions and stability of N-α-(tert-Butoxycarbonyl)-L-propargylglycine dicyclohexylamine salt (Boc-L-Pra-OH (DCHA)). Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this key reagent in research and drug development applications.
Overview of Boc-L-Pra-OH (DCHA)
Boc-L-Pra-OH (DCHA) is a synthetic amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of modern orthogonal peptide synthesis strategies due to its stability under a range of conditions and its facile removal under acidic conditions. The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling properties of the parent amino acid. Understanding the stability profile of this compound is paramount to ensure the accuracy and reproducibility of experimental outcomes.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of Boc-L-Pra-OH (DCHA). The following table summarizes the recommended storage conditions based on information from suppliers and general knowledge of Boc-protected amino acids. For specific lot-to-lot storage requirements, always refer to the Certificate of Analysis provided by the manufacturer.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C). Some suppliers recommend -20°C for long-term storage. | Lower temperatures slow down potential degradation pathways. Consistent temperature is key. |
| Humidity | Store in a dry environment. Use of desiccants is recommended. | The Boc protecting group is susceptible to acid-catalyzed hydrolysis, which can be initiated by moisture. |
| Light | Store in a light-resistant container. | While not highly light-sensitive, protection from UV radiation is a good practice for all chemical reagents. |
| Atmosphere | Keep container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes exposure to moisture and atmospheric contaminants. |
Stability Profile
The Boc protecting group is known to be stable under neutral and basic conditions but is readily cleaved by acids.[1] The primary degradation pathway involves the acid-catalyzed removal of the Boc group to yield the free amino acid, tert-butanol, and carbon dioxide.
General Stability of Boc-Protected Amino Acids
Boc-protected amino acids are generally stable for long-term storage when kept under the recommended conditions.[] However, exposure to acidic environments, elevated temperatures, and humidity can lead to degradation. The DCHA salt form of Boc-L-Pra-OH is intended to improve its stability and handling characteristics by forming a stable, crystalline solid.
The following diagram illustrates the general acid-catalyzed degradation of a Boc-protected amino acid.
Caption: General Acid-Catalyzed Degradation of a Boc-Protected Amino Acid.
Experimental Protocols for Stability and Quality Assessment
While specific stability data for Boc-L-Pra-OH (DCHA) is not extensively published, a forced degradation study can be performed to assess its stability under various stress conditions. The following is a representative protocol.
Forced Degradation Study Protocol
Objective: To evaluate the stability of Boc-L-Pra-OH (DCHA) under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.
Materials:
-
Boc-L-Pra-OH (DCHA)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of Boc-L-Pra-OH (DCHA) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
Use LC-MS to identify the mass of the degradation products to propose their structures.
-
Template for a Stability Study
The following table provides a template for designing a comprehensive stability study for Boc-L-Pra-OH (DCHA).
| Parameter | Conditions | Analytical Method | Acceptance Criteria |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH for 24 months | HPLC-UV | Purity ≥ 98.0% |
| 2-8°C for 24 months | HPLC-UV | Purity ≥ 98.5% | |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | HPLC-UV | Purity ≥ 98.0% |
| Forced Degradation | Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidation (3% H₂O₂), Heat (60°C), Light (ICH Q1B) | HPLC-UV, LC-MS | Demonstrate specificity of the analytical method. Identify major degradation products. |
| Appearance | Visual Inspection | No change in color or physical form. | |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Handling and Workflow
Proper handling of Boc-L-Pra-OH (DCHA) is essential to maintain its quality. The following workflow diagram outlines the key steps from receiving the compound to its use in an experiment.
Caption: Workflow for Handling and Use of Boc-L-Pra-OH (DCHA).
Conclusion
The stability and proper handling of Boc-L-Pra-OH (DCHA) are critical for its effective use in research and development. By adhering to the recommended storage conditions of a cool, dry, and inert environment, the integrity of the compound can be maintained. While specific quantitative stability data is limited, the general knowledge of Boc-protected amino acids suggests that the primary degradation pathway is acid-catalyzed hydrolysis. Implementing routine quality control checks and following a structured handling workflow will ensure the reliability of experimental results obtained using this important chemical building block. For critical applications, conducting a forced degradation study is recommended to establish a comprehensive stability profile.
References
Methodological & Application
Application Notes and Protocols for Standard Coupling Reagents for Boc-L-Pra-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-L-propargylglycine (Boc-L-Pra-OH) is a non-canonical amino acid that has garnered significant interest in peptide chemistry and drug development. The propargyl group serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific introduction of a wide array of functionalities, including imaging agents, cytotoxic drugs, and polyethylene glycol (PEG) chains.
The successful incorporation of Boc-L-Pra-OH into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) is contingent upon the selection of an appropriate coupling reagent. The choice of coupling reagent and methodology is critical for achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the synthesis of the target peptide with high purity and yield. This document provides detailed application notes and protocols for the use of standard coupling reagents for the incorporation of Boc-L-Pra-OH in Boc-SPPS.
Recommended Coupling Reagents
The selection of a coupling reagent for Boc-L-Pra-OH should be based on factors such as the desired reaction kinetics, the potential for racemization, and the steric hindrance of the coupling partners. The most common and effective coupling reagents for Boc-SPPS fall into two main categories: carbodiimides and onium salts (uronium/aminium and phosphonium).
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective and widely used coupling reagent.[1] It is typically used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and accelerate the coupling reaction.[1][2] This combination is generally reliable for most standard amino acid couplings.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling kinetics.[1][2] They are particularly advantageous for difficult couplings, including sterically hindered amino acids.[1][3] HATU is often preferred over HBTU as it can lead to faster reactions and less epimerization.[2]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective coupling reagent that offers rapid and efficient couplings with low racemization.[2][4] A key advantage of phosphonium salts is that they do not have the potential to guanidinylate the N-terminal amino group, a possible side reaction with uronium reagents if used in excess.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the general performance characteristics of standard coupling reagents applicable for the incorporation of Boc-L-Pra-OH in SPPS. The quantitative data is representative of typical Boc-SPPS couplings.
| Coupling Reagent | Relative Cost | Coupling Time | Racemization Potential | Key Features |
| DIC/HOBt | Low | 1 - 4 hours | Low to Moderate | Cost-effective and widely used, though can be slower for challenging couplings.[1] |
| HBTU | Moderate | 15 - 60 minutes | Low | A reliable and efficient choice for most couplings, faster than carbodiimide methods.[1][5] |
| HATU | High | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[1][2] |
| PyBOP | High | 15 - 60 minutes | Very Low | Rapid and efficient, with a lower risk of N-terminal capping compared to uronium salts.[2][4] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-L-Pra-OH onto a resin-bound peptide with a free N-terminal amine in a Boc-SPPS workflow. These protocols assume a standard manual or automated synthesis setup.
General Boc-SPPS Cycle Steps
Prior to coupling Boc-L-Pra-OH, the standard Boc-SPPS cycle involves deprotection of the N-terminal Boc group and neutralization.
-
Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for a 1-2 minute pre-wash.[6]
-
Drain the solution and add a fresh 25-50% TFA/DCM solution, agitating for 20-30 minutes.[6]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.[1]
-
-
Neutralization:
Protocol 1: Coupling with DIC/HOBt
This protocol is a cost-effective and reliable method for routine couplings.
-
Resin Preparation: Following the general deprotection and neutralization steps, suspend the resin in DCM (approximately 10 mL per gram of resin).[5]
-
Pre-activation: In a separate vessel, dissolve Boc-L-Pra-OH (3-4 equivalents) and HOBt (3-4 equivalents) in a minimal amount of DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]
-
Coupling: Add the pre-activated amino acid solution to the resin suspension.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[1]
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1] If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[7]
Protocol 2: Coupling with HBTU/DIEA
This protocol utilizes a more reactive uronium salt for faster and more efficient coupling.
-
Resin Preparation: Following the general deprotection and neutralization steps, add the resin to the reaction vessel.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Pra-OH (2-3 equivalents), HBTU (2-3 equivalents), and optionally HOBt (2-3 equivalents, to further suppress racemization) in DMF.[7][8]
-
Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin.[7]
-
Reaction: Agitate the mixture for 15-60 minutes at room temperature.[5]
-
Monitoring: Monitor the reaction completion with the Kaiser test.[7]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[7]
Protocol 3: Coupling with HATU/DIEA
This protocol is recommended for potentially difficult couplings to ensure high efficiency.
-
Resin Preparation: Follow the general deprotection and neutralization steps.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Pra-OH (2-3 equivalents) and HATU (2-3 equivalents) in DMF.[7]
-
Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution and vortex for 1-2 minutes. Immediately add the activated solution to the resin.[7]
-
Reaction: Agitate the mixture for 15-45 minutes at room temperature.
-
Monitoring: Monitor the reaction completion with the Kaiser test.[7]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[7]
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Simplified reaction pathway for HBTU-mediated coupling.
Caption: Decision tree for selecting a suitable coupling reagent.
Potential Side Reactions and Mitigation
-
Racemization: The activation of the carboxylic acid of Boc-L-Pra-OH can lead to the loss of chiral integrity.
-
Incomplete Coupling: The propargyl side chain may impart some steric hindrance, potentially leading to incomplete coupling reactions.
-
Guanidinylation: When using excess uronium/aminium reagents like HBTU or HATU, there is a possibility of the reagent reacting with the free N-terminal amine, leading to a capped and unreactive peptide chain.
-
Mitigation: Use the coupling reagent in an equimolar amount relative to the amino acid.[2] Alternatively, phosphonium reagents like PyBOP can be used as they do not cause this side reaction.
-
Conclusion
The successful incorporation of Boc-L-Pra-OH in Boc-SPPS is readily achievable with standard coupling methodologies. For routine and cost-sensitive syntheses, DIC/HOBt remains a viable option. For more rapid and efficient couplings, particularly when steric hindrance may be a concern, uronium salts such as HBTU and HATU are highly recommended. By selecting the appropriate coupling reagent and following the detailed protocols provided, researchers can efficiently synthesize propargylglycine-containing peptides with high purity and yield, enabling a wide range of subsequent chemical modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
A Step-by-Step Guide to Boc Deprotection in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust temporary protecting group for the α-amino function of amino acids. Its widespread use stems from its stability under various coupling conditions and its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). This application note provides a detailed, step-by-step guide to the Boc deprotection process in solid-phase peptide synthesis (SPPS), complete with experimental protocols, quantitative data for optimization, and troubleshooting guidance.
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds via a unimolecular elimination mechanism (E1). The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.
It is the generation of the highly reactive tert-butyl cation that necessitates the use of "scavengers" in the deprotection cocktail. These scavengers are nucleophilic species that trap the carbocation, thereby preventing it from reacting with sensitive amino acid side chains, such as those of tryptophan, methionine, and cysteine, which could otherwise lead to undesired alkylation byproducts.
Experimental Workflow for Boc Deprotection and Neutralization
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, enabling the precise covalent modification of peptides and other biomolecules under physiological conditions.[1][2] Developed by Carolyn Bertozzi's group, this copper-free variant of "click chemistry" circumvents the cellular toxicity associated with copper catalysts, making it an ideal tool for in vivo and in vitro applications in complex biological environments.[3]
The reaction proceeds rapidly between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[4] The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, eliminating the need for a catalyst.[5] The azide and cyclooctyne moieties are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[1][2]
This document provides detailed protocols for the incorporation of azide functionalities into peptides via Solid-Phase Peptide Synthesis (SPPS), subsequent SPAAC ligation with cyclooctyne-containing reagents, and purification and analysis of the resulting peptide conjugates.
Key Features of SPAAC for Peptide Conjugation
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[2]
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not interfere with native biological processes.[1]
-
High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.[1]
-
Mild, Physiological Conditions: The reaction is typically performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of the peptide.[2]
-
High Specificity and Efficiency: The reaction is highly selective, resulting in high yields of the desired conjugate with minimal byproducts.[2]
-
Versatility: SPAAC is compatible with a wide range of functional groups and has been used to conjugate peptides to various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs.[1][6]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Containing Peptides
This protocol describes the incorporation of an azide-containing amino acid into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected azide-containing amino acid (e.g., Fmoc-L-azidolysine, Fmoc-azidohomoalanine)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine) or NMM (4-Methylmorpholine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Subsequent Amino Acids: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate the Fmoc-protected azide-containing amino acid at the desired position using the same coupling protocol.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general procedure for the conjugation of an azide-containing peptide with a DBCO-functionalized molecule.
Materials:
-
Azide-containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free and azide-free buffer.
-
Organic Solvent (optional): DMSO or DMF for dissolving the DBCO reagent.
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule (e.g., 10 mM) in a minimal amount of a compatible organic solvent like DMSO.[7]
-
-
SPAAC Reaction:
-
Add the DBCO-reagent stock solution to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.[7]
-
Incubate the reaction mixture at room temperature or 37°C.[1] Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne.[1]
-
-
Reaction Monitoring (Optional):
-
The reaction progress can be monitored by analytical techniques such as RP-HPLC or LC-MS.[8] The consumption of starting materials and the formation of the product can be tracked over time.
-
DBCO has a characteristic UV absorbance around 309 nm, which can be monitored spectrophotometrically to follow its consumption.[9]
-
Protocol 3: Purification of the SPAAC-Conjugated Peptide
This protocol describes the purification of the peptide conjugate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Crude SPAAC reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with TFA to a pH of ~2-3 to stop the reaction.[8] Filter the sample through a 0.22 µm filter before injection.
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the peptide conjugate using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for separating the product from unreacted starting materials and byproducts.[8][10]
-
Monitor the elution profile at 214 nm (peptide bond) and a wavelength appropriate for the conjugated moiety (if applicable).[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (e.g., LC-MS) to confirm purity and identity.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide conjugate as a fluffy white powder.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
This table summarizes kinetic data for the reaction of various cyclooctynes with an azide, providing a basis for selecting the appropriate reagent for a specific application.
| Cyclooctyne Reagent | Azide Reactant | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | Acetonitrile/Water | ~0.1 - 1.0 | [9][11] |
| BCN | Benzyl Azide | Organic (co)solvents | ~0.03 - 0.1 | [11] |
| DIBO | Benzyl Azide | Organic (co)solvents | ~0.01 | [11] |
| BARAC | Benzyl Azide | Organic (co)solvents | >1.0 | [11] |
| Sulfo-DBCO-amine | Model Azides | Various | 0.27 - 1.22 | [9] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [9] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete synthesis of azide-peptide | Verify the mass of the crude peptide by MS before starting the SPAAC reaction. |
| Inactive DBCO reagent | Use fresh DBCO reagent. DBCO can degrade over time, especially in solution.[4] | |
| Low reactant concentrations | Increase the concentration of the peptide and/or DBCO reagent. | |
| Inefficient reaction conditions | Optimize temperature (try 37°C) and reaction time. Ensure the pH of the buffer is appropriate (typically 7-8). | |
| Presence of Multiple Products | Side reactions of the cyclooctyne | Some strained alkynes can react with thiols. If the peptide contains cysteine, consider using a milder cyclooctyne or protecting the thiol group. |
| Impure starting materials | Purify the azide-peptide and DBCO reagent before the reaction. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the RP-HPLC gradient. A shallower gradient can improve resolution.[8] |
| Product aggregation | Perform purification in the presence of denaturants like 6 M Guanidine-HCl.[8] |
Visualizations
Caption: Workflow for SPAAC with peptides.
Caption: SPAAC reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Peptide Labeling Using Boc-L-Pra-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of peptides is a critical technique in chemical biology and drug discovery. It enables the precise attachment of various molecular probes, such as fluorophores, affinity tags (e.g., biotin), or therapeutic payloads, to a peptide of interest. This allows for the detailed investigation of peptide structure, function, and localization, as well as the development of targeted therapeutics. One of the most robust and versatile methods for site-specific peptide modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]
This application note details the use of Boc-L-propargylglycine (Boc-L-Pra-OH), an alkyne-containing unnatural amino acid, for the site-specific labeling of peptides. By incorporating Boc-L-Pra-OH into a peptide sequence during standard Boc-based solid-phase peptide synthesis (SPPS), a unique alkyne handle is introduced at a user-defined position. This alkyne can then be selectively reacted with an azide-modified molecule of interest to form a stable triazole linkage.
Principle of the Method
The overall workflow involves two main stages:
-
Peptide Synthesis: The peptide is synthesized on a solid support using Boc-chemistry, with Boc-L-Pra-OH incorporated at the desired position.
-
Click Chemistry Labeling: The alkyne-containing peptide is then reacted with an azide-functionalized label, either while still on the solid support (on-resin) or after cleavage and purification (solution-phase).
The high efficiency and orthogonality of the CuAAC reaction ensure high yields and a clean product, often with minimal purification required after the click reaction.[1][3]
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and labeling of a model peptide using Boc-L-Pra-OH. These values are illustrative and can vary based on the specific peptide sequence and the nature of the label.
Table 1: Boc-SPPS of a Model Peptide Containing L-Propargylglycine
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test.[4][5] |
| Coupling Efficiency (Boc-L-Pra-OH) | >98% | May require a double coupling strategy for optimal results. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required before solution-phase labeling. |
Table 2: Site-Specific Labeling via On-Resin CuAAC Reaction
| Parameter | Typical Value | Notes |
| Azide-Label Reagent Excess | 5 - 10 equivalents | To drive the reaction to completion. |
| Click Reaction Conversion | >95% | Monitored by HPLC-MS analysis of a small cleavage sample.[3] |
| Overall Labeled Peptide Yield (after cleavage and purification) | 30 - 50% | Dependent on the efficiency of both SPPS and the click reaction. |
| Final Labeled Peptide Purity (by HPLC) | >98% | After purification by reverse-phase HPLC. |
Experimental Protocols
Protocol 1: Boc-SPPS of a Peptide Containing L-Propargylglycine
This protocol describes the manual solid-phase synthesis of a model peptide incorporating Boc-L-Pra-OH.
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
Boc-L-Pra-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Kaiser test reagents
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard methods (e.g., DIC/HOBt activation).
-
Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Amino Acid Coupling Cycle (Standard Amino Acids):
-
Activate the next Boc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Incorporation of Boc-L-Pra-OH:
-
Couple Boc-L-Pra-OH using the same procedure as for standard amino acids. A double coupling is recommended to ensure high efficiency.
-
-
Chain Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Boc group.
Protocol 2: On-Resin Site-Specific Labeling via CuAAC
Materials:
-
Peptide-resin containing L-propargylglycine
-
Azide-functionalized label (e.g., Azide-Fluorophore)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) with a reducing agent
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
DMF or a mixture of DMF/water
Procedure:
-
Resin Swelling: Swell the alkyne-containing peptide-resin in DMF.
-
Click Reaction Cocktail Preparation:
-
In a separate vial, dissolve the azide-label (5-10 eq.), sodium ascorbate (10 eq.), and TBTA (1 eq.) in DMF/water.
-
Add CuSO4 (1 eq.) to the mixture. The solution should turn a light yellow/green color.
-
-
On-Resin Click Reaction:
-
Add the click reaction cocktail to the swollen peptide-resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents.
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the labeled peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude labeled peptide in cold diethyl ether.
-
Purify the labeled peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Experimental workflow for site-specific peptide labeling.
Caption: Probing GPCR signaling with a labeled peptide.
Applications in Research and Drug Development
The ability to site-specifically label peptides with high efficiency opens up a wide range of applications:
-
Fluorescence Resonance Energy Transfer (FRET) Studies: Incorporating donor and acceptor fluorophores to study peptide conformation and binding kinetics.
-
Cellular Imaging and Tracking: Attaching fluorescent dyes to visualize the localization and trafficking of peptides within cells.[6]
-
Affinity Purification: Conjugating biotin to a peptide for use in pull-down assays to identify binding partners.
-
Targeted Drug Delivery: Linking a cytotoxic drug to a cell-penetrating or tumor-targeting peptide.[2]
-
Probing Enzyme Activity: Designing peptide substrates with labels that report on enzymatic cleavage or modification.
Conclusion
The use of Boc-L-Pra-OH in conjunction with click chemistry provides a powerful and reliable method for the site-specific labeling of peptides. The protocols outlined in this application note offer a robust framework for researchers to generate custom-labeled peptides for a diverse array of applications in basic research and therapeutic development. The high efficiency and selectivity of the CuAAC reaction make this a preferred method for bioconjugation in modern peptide science.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Synthesis of Peptide-Drug Conjugates Using Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of peptide-drug conjugates (PDCs) utilizing click chemistry. The protocols focus on two of the most common and efficient click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer high efficiency, selectivity, and biocompatibility, making them ideal for the precise construction of PDCs.[1][2][3]
Introduction to Peptide-Drug Conjugates and Click Chemistry
Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that consist of a targeting peptide, a linker, and a potent cytotoxic drug (payload).[4][5] The peptide component directs the conjugate to specific receptors overexpressed on diseased cells, such as cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic index of the payload.[4][5]
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, aqueous conditions with no or minimal byproducts.[6][7] These characteristics make click chemistry an invaluable tool for bioconjugation, including the synthesis of PDCs.[1][8][9] The formation of a stable triazole ring from an azide and an alkyne is the hallmark of the most popular click reactions used in this context.[2][6]
Key Advantages of Click Chemistry for PDC Synthesis:
-
High Specificity and Bioorthogonality: The azide and alkyne functional groups are largely inert to biological molecules, ensuring that the conjugation reaction occurs only between the desired peptide and drug moieties.[10]
-
High Yields and Fast Kinetics: Click reactions typically proceed to completion or near completion, simplifying purification and maximizing the yield of the final PDC.[11][12]
-
Mild Reaction Conditions: The reactions can be performed in aqueous buffers at room temperature and neutral pH, which is crucial for maintaining the integrity of sensitive peptides and drug molecules.[10][13][14]
-
Versatility: A wide range of peptides, linkers, and drugs can be functionalized with azides or alkynes for conjugation.[6][15]
Core Click Chemistry Reactions for PDC Synthesis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.[2][15]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIFO) which reacts spontaneously with an azide.[16][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications and for conjugations involving sensitive biomolecules.[15][16]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction scheme.
Experimental Protocols
The following protocols provide a general framework for the synthesis of PDCs using CuAAC and SPAAC. Optimization of reaction conditions (e.g., concentration, temperature, and reaction time) may be necessary for specific peptide and drug combinations.
Protocol 1: Synthesis of a Peptide-Drug Conjugate via CuAAC
This protocol describes the conjugation of an azide-functionalized peptide to an alkyne-functionalized drug.
Materials:
-
Azide-functionalized peptide
-
Alkyne-functionalized drug
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required for drug solubility
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh 200 mM stock solution of sodium ascorbate in water.
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
Dissolve the azide-functionalized peptide in the degassed buffer to a final concentration of 1-10 mM.
-
Dissolve the alkyne-functionalized drug in an appropriate solvent (e.g., DMSO) to a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-drug solution. A slight molar excess of the drug (1.1-1.5 equivalents) is often used.
-
If the drug is in an organic solvent, ensure the final concentration of the organic solvent does not exceed 10-20% (v/v) to maintain peptide stability.
-
Add the THPTA solution (if used) to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[18]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS to track the formation of the PDC and the consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the PDC from unreacted starting materials and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
-
-
Characterization:
Protocol 2: Synthesis of a Peptide-Drug Conjugate via SPAAC
This protocol describes the conjugation of an azide-functionalized peptide to a cyclooctyne-functionalized drug.
Materials:
-
Azide-functionalized peptide
-
Cyclooctyne-functionalized drug (e.g., DBCO-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if required for drug solubility
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-functionalized drug in an appropriate solvent (e.g., DMSO) to a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide solution and the cyclooctyne-drug solution. A slight molar excess of the drug (1.1-1.5 equivalents) is typically used.
-
If an organic solvent is used for the drug, ensure its final concentration is kept low to avoid denaturing the peptide.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reaction concentrations.[13]
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting PDC using RP-HPLC to remove any unreacted starting materials.
-
-
Characterization:
-
Characterize the purified PDC by LC-MS to confirm its molecular weight and purity.
-
General Workflow for PDC Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a peptide-drug conjugate.
Data Presentation: Examples of PDCs Synthesized via Click Chemistry
The following table summarizes quantitative data for the synthesis of representative PDCs using click chemistry.
| Peptide | Drug/Payload | Click Reaction | Linker | Yield (%) | Purity (%) | Reference |
| c(RGDfK) | Doxorubicin | CuAAC | Azido-PEG4 | >95 | >98 | [15] |
| Octreotate | DOTA chelator | CuAAC | Alkyne-functionalized | ~60 | >95 | [10] |
| Anti-microbial peptide (AMP) | Resorcinarene | CuAAC | Azide-functionalized peptide | Not specified | Characterized by RP-HPLC and MS | [11][21] |
| PSMA-targeting ligand | IRDye800CW | SPAAC | DBCO-functionalized dye | High | High | [13][14] |
| Trastuzumab (antibody fragment) | MMAE | CuAAC | Alkyne-functionalized antibody | Not specified | Characterized | [22] |
Troubleshooting and Optimization
-
Low Yield:
-
CuAAC: Ensure the freshness of the sodium ascorbate solution. Use a copper-stabilizing ligand like THPTA. Degas all buffers to remove oxygen, which can oxidize the Cu(I) catalyst.[23][24] Increase the concentration of reactants or the reaction time.
-
SPAAC: Increase the reaction time or temperature (if the peptide is stable). Consider using a more reactive cyclooctyne.
-
-
Side Reactions/Impurity Formation:
-
Poor Solubility:
-
The use of organic co-solvents like DMSO or DMF can improve the solubility of hydrophobic drugs. However, the final concentration should be optimized to avoid peptide denaturation. PEGylation of the peptide or linker can also enhance solubility.[8]
-
Conclusion
Click chemistry, particularly CuAAC and SPAAC, provides a robust and versatile platform for the synthesis of well-defined peptide-drug conjugates.[1][8] The high efficiency, specificity, and mild reaction conditions of these methods are highly advantageous for working with complex biomolecules. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug development to successfully synthesize and characterize novel PDCs for a wide range of therapeutic applications.[3][25]
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. bachem.com [bachem.com]
- 9. qyaobio.com [qyaobio.com]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity | MDPI [mdpi.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cpcscientific.com [cpcscientific.com]
- 16. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 18. benchchem.com [benchchem.com]
- 19. ijsra.net [ijsra.net]
- 20. books.rsc.org [books.rsc.org]
- 21. Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 25. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for On-Resin Peptide Cyclization Using Boc-L-Pra-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of cyclic peptides on a solid support utilizing Boc-L-propargylglycine (Boc-L-Pra-OH) and an azide-containing amino acid via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method offers a robust and efficient way to generate conformationally constrained peptides with potential therapeutic applications.
Introduction
Cyclic peptides often exhibit enhanced biological activity, stability against proteolysis, and improved receptor selectivity compared to their linear counterparts. On-resin cyclization is an advantageous strategy that can minimize intermolecular side reactions and simplify purification. The use of Boc-L-Pra-OH in conjunction with an azide-bearing amino acid allows for the formation of a stable triazole linkage within the peptide backbone through the highly specific and efficient CuAAC reaction. This protocol details the necessary steps from linear peptide synthesis using Boc solid-phase peptide synthesis (SPPS) to the final on-resin cyclization and cleavage.
Experimental Protocols
Synthesis of the Linear Peptide Precursor using Boc-SPPS
This protocol outlines the manual synthesis of a linear peptide on a suitable resin, incorporating Boc-L-Pra-OH and an azide-containing amino acid such as Boc-L-2-azidoalanine or an equivalent.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including Boc-L-Pra-OH and an azide-containing amino acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or equivalent
-
Piperidine (for optional capping)
-
Methanol
-
Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard Merrifield resin esterification procedures.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20-30 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): After coupling, any unreacted amino groups can be capped by treating the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence, incorporating Boc-L-Pra-OH and the azide-containing amino acid at the desired positions.
-
Final Boc Deprotection: After the final amino acid coupling, remove the N-terminal Boc group using the deprotection procedure in step 3.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin cyclization of the linear peptide precursor via click chemistry.
Materials:
-
Peptide-resin from the previous protocol
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Copper(I) bromide (CuBr) or other Cu(I) source
-
Sodium ascorbate
-
Diisopropylethylamine (DIEA) or 2,6-Lutidine
-
Dichloromethane (DCM)
-
Methanol
-
Water
Procedure:
-
Resin Preparation: Swell the linear peptide-resin in anhydrous, degassed DMF or DMSO for 1 hour.
-
Cyclization Reaction:
-
In a reaction vessel, add the swollen peptide-resin.
-
Add a solution of sodium ascorbate (5 equivalents relative to resin loading) in a minimal amount of water, followed by DMF or DMSO.
-
Add DIEA or 2,6-lutidine (10 equivalents).
-
Add CuBr (1 equivalent) to the reaction mixture.
-
Seal the vessel and agitate at room temperature for 12-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x), water (5x), methanol (5x), and DCM (5x).
-
Drying: Dry the resin under vacuum.
Cleavage and Purification
This protocol details the cleavage of the cyclic peptide from the resin and subsequent purification.
Materials:
-
Cyclized peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Acetonitrile
-
Preparative Reverse-Phase HPLC system
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Quantitative Data
The efficiency of on-resin cyclization can be sequence-dependent. The following table provides representative data for the on-resin cyclization of model peptides using a propargylglycine and an azide-containing amino acid.
| Peptide Sequence (Linear Precursor) | Cyclization Time (h) | Overall Yield (%)* | Purity (%)** |
| Ac-Lys(N3)-Gly-Arg-Gly-Asp-Pra-NH2 | 18 | 25 | >95 |
| Ac-Pra-Gly-Val-His-Trp-Lys(N3)-NH2 | 24 | 22 | >95 |
| Ac-Lys(N3)-Ala-Phe-Ile-Gly-Pra-NH2 | 16 | 30 | >95 |
| Ac-Pra-Leu-Ser-Pro-Tyr-Lys(N3)-NH2 | 20 | 28 | >95 |
*Overall yield is calculated based on the initial resin loading after cleavage and purification. **Purity was determined by analytical HPLC at 220 nm.
Note: The data in this table is representative and compiled from literature reports on similar on-resin click cyclizations. Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for on-resin synthesis of cyclic peptides.
On-Resin Cyclization Reaction
Caption: On-resin CuAAC cyclization reaction scheme.
The Art of Peptide Stapling: A Guide to Utilizing Boc-L-Pra-OH for Enhanced Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic peptides is often hampered by their low metabolic stability and poor cell permeability. Peptide stapling has emerged as a transformative strategy to overcome these limitations by constraining the peptide into a bioactive conformation, typically an α-helix. This conformational rigidity enhances proteolytic resistance, improves cell penetration, and can lead to higher binding affinity to intracellular targets. Among the various methods for peptide stapling, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offers a robust and efficient approach. This application note provides a detailed protocol for the use of N-Boc-L-propargylglycine (Boc-L-Pra-OH), an alkyne-bearing amino acid, in the synthesis of triazole-stapled peptides.
Principles of Triazole-Based Peptide Stapling
Triazole stapling involves the incorporation of two non-natural amino acids into a peptide sequence: one containing an alkyne side chain (e.g., L-propargylglycine) and another with an azide side chain (e.g., L-azidonorleucine or p-azido-L-phenylalanine). The peptide is first synthesized using standard solid-phase peptide synthesis (SPPS). Following synthesis of the linear peptide, an intramolecular cyclization is induced between the azide and alkyne moieties in the presence of a copper(I) catalyst. This reaction forms a stable and rigid 1,2,3-triazole ring, which acts as the "staple" to lock the peptide in its helical conformation. The triazole ring is also considered a bioisostere of the amide bond, potentially contributing to the biological activity and stability of the peptide[1][2][3].
Advantages of Using Boc-L-Pra-OH for Stapling
-
High Reactivity in Click Chemistry: The terminal alkyne of Boc-L-Pra-OH readily participates in the highly efficient and specific CuAAC reaction.
-
Versatility: Boc-L-Pra-OH is compatible with standard Boc-based solid-phase peptide synthesis protocols[4][5].
-
Stability: The resulting triazole staple is chemically robust and resistant to enzymatic degradation.
-
Structural Rigidity: The triazole linkage provides a rigid constraint that effectively stabilizes the α-helical conformation of the peptide[6][7].
Experimental Protocols
Materials and Reagents
-
Boc-L-Pra-OH
-
Boc-protected amino acids (including an azide-containing amino acid such as Boc-L-azidonorleucine)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
HPLC-grade acetonitrile and water
-
Mass spectrometer
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the synthesis of a linear peptide containing L-propargylglycine and an azide-containing amino acid using an automated microwave peptide synthesizer.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling:
-
For standard amino acids, use a 5-fold excess of Fmoc-amino acid, DIC, and OxymaPure® in DMF.
-
For the incorporation of Boc-L-Pra-OH and the Boc-protected azide-amino acid, a double coupling strategy may be required to ensure high coupling efficiency due to their steric bulk[8].
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
-
Sequence Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Acetylation (Optional): Cap the N-terminus by treating the resin with acetic anhydride and DIEA in DMF.
Protocol 2: On-Resin Intramolecular Triazole Stapling (CuAAC)
-
Resin Preparation: After synthesis of the linear peptide, wash the resin-bound peptide with DCM and then with a 1:1 mixture of DMF/water.
-
Stapling Cocktail Preparation: Prepare a solution containing:
-
Copper(II) sulfate pentahydrate (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents) as a reducing agent.
-
TCEP (0.5 equivalents) to prevent oxidation.
-
TBTA (0.1 equivalents) as a copper-coordinating ligand to enhance reaction efficiency.
-
-
Stapling Reaction:
-
Add the stapling cocktail to the resin-bound peptide.
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with water, DMF, and DCM.
Protocol 3: Peptide Cleavage and Purification
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry and analytical HPLC.
Quantitative Data Analysis
The success of peptide stapling is typically evaluated by assessing the increase in α-helicity and the improvement in biological activity and stability.
| Parameter | Linear Peptide (Precursor) | Triazole-Stapled Peptide | Reference |
| Helical Content (%) | 44-45 | 66-90 | [9] |
| Binding Affinity (IC₅₀) | ~2x weaker than wild-type | ~2-4x more potent than wild-type | [9] |
| Proteolytic Stability | Low | Significantly Increased | [9][10] |
Table 1: Representative quantitative data comparing a linear peptide to its triazole-stapled counterpart. Actual values are sequence-dependent.
Diagrams
Caption: Experimental workflow for creating a stapled peptide using Boc-L-Pra-OH.
Application in Targeting Signaling Pathways
Stapled peptides are particularly effective at disrupting protein-protein interactions (PPIs) within intracellular signaling pathways, which are often considered "undruggable" by small molecules or large biologics[10][11]. A prominent example is the Wnt signaling pathway, which is frequently dysregulated in cancer.
The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is a critical step in the activation of Wnt target genes. Stapled peptides designed to mimic the BCL9 α-helix can competitively inhibit this interaction, thereby downregulating oncogenic signaling[7][12].
Caption: Inhibition of the Wnt signaling pathway by a triazole-stapled peptide.
Conclusion
The use of Boc-L-Pra-OH in conjunction with click chemistry provides a powerful and versatile platform for the development of stapled peptides. These conformationally constrained peptides exhibit enhanced pharmaceutical properties, making them promising candidates for targeting challenging intracellular PPIs in various diseases. The detailed protocols and conceptual framework provided herein serve as a comprehensive guide for researchers venturing into this exciting field of therapeutic development.
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Decoding the dynamics of BCL9 triazole stapled peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Intracellular Signaling Pathways by All-Hydrocarbon Stapled Peptides [openscholar.uga.edu]
- 12. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Introducing Alkyne Groups into Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of alkyne groups into biomolecules is a cornerstone of modern chemical biology and drug development. This chemical handle, being small and biologically inert, provides a powerful tool for the specific modification of proteins, nucleic acids, and carbohydrates. The alkyne group serves as a versatile platform for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions enable the precise attachment of a wide array of functionalities, such as fluorophores, biotin tags, or drug molecules, to biomolecules in both simple and complex biological environments, including living cells.[1][2][][4] This document provides detailed application notes and protocols for the most common methods of introducing alkyne groups into various classes of biomolecules.
Methods for Alkyne Introduction
There are several established strategies for incorporating alkyne functionalities into biomolecules, each with its own advantages and applications. The primary methods include metabolic labeling, chemical modification of purified biomolecules, and genetic code expansion for proteins.
Metabolic Labeling
Metabolic labeling involves introducing alkyne-bearing analogs of natural biosynthetic precursors to cells or organisms.[5][6] These analogs are processed by the cellular machinery and incorporated into newly synthesized biomolecules. This approach is particularly powerful for studying dynamic cellular processes.
-
Proteins: Alkyne-containing unnatural amino acids, such as L-propargylglycine, can be incorporated into proteins during translation.[7][8]
-
Nucleic Acids: Alkyne-modified nucleosides, like 5-ethynyl-2'-deoxyuridine (EdU), are incorporated into DNA during replication, providing a means to label proliferating cells.[9][10][11] Similarly, 5-ethynyluridine (EU) can be used to label newly transcribed RNA.[11][12]
-
Glycans: Alkynyl sugar analogs, such as those based on fucose and N-acetylmannosamine, can be metabolically incorporated into cellular glycans.[5]
-
Lipids: Alkyne-modified isoprenoid analogs can be used to study protein prenylation.[6][13][14][15]
Chemical Modification
For purified biomolecules, alkyne groups can be introduced through chemical modification of existing functional groups on the biomolecule's surface. This method is suitable for in vitro applications where the biomolecule of interest has been isolated.
-
Proteins: The primary amino groups of lysine residues or the N-terminus can be targeted with alkyne-containing N-hydroxysuccinimidyl (NHS) esters.[2]
-
Nucleic Acids: Alkyne groups can be introduced into oligonucleotides during solid-phase synthesis using alkyne-functionalized phosphoramidites.[4][9]
-
Carbohydrates: The functionalization of carbohydrates can be achieved through various organic chemistry methods, although site-selectivity can be a challenge.[16][17]
Genetic Code Expansion
This sophisticated technique allows for the site-specific incorporation of an unnatural amino acid (UAA) bearing an alkyne group into a protein's primary sequence.[1][18] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., TAG) and inserts the alkyne-containing UAA at that specific position.[1]
Key Bioorthogonal Reactions Involving Alkynes
Once the alkyne group is installed, it can be selectively reacted with an azide-functionalized molecule through "click chemistry."
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction that forms a stable triazole linkage.[19][][21] It requires a copper(I) catalyst, which can be toxic to living cells, but ligands like THPTA can mitigate this toxicity.[22][23]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[][24][25][26] The absence of a toxic catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different alkyne introduction and ligation methods to facilitate comparison.
| Method | Biomolecule | Reagent/Analog | Typical Concentration | Incubation Time | Ligation Reaction | Ligation Time | Key Considerations |
| Metabolic Labeling (Proteins) | Proteins | L-propargylglycine | 1-10 mM | 4-24 hours | CuAAC/SPAAC | 1-2 hours | Can affect protein synthesis at high concentrations. |
| Metabolic Labeling (DNA) | DNA | 5-ethynyl-2'-deoxyuridine (EdU) | 10-50 µM | 1-4 hours | CuAAC | 30 min - 1 hour | Efficient labeling of proliferating cells.[9] |
| Metabolic Labeling (RNA) | RNA | 5-ethynyluridine (EU) | 0.1-1 mM | 1-24 hours | CuAAC | 30 min - 1 hour | Allows for labeling of newly synthesized RNA.[11] |
| Metabolic Labeling (Glycans) | Glycans | Alkynyl fucose/mannosamine | 25-100 µM | 24-72 hours | CuAAC | 1-2 hours | Dependent on cellular uptake and metabolic pathways.[5] |
| Metabolic Labeling (Lipids) | Prenylated Proteins | Alkyne isoprenoid analog (C15Alk) | 10-100 µM | 18-24 hours | CuAAC | 1 hour | Can be used to quantify protein prenylation levels.[14] |
| Chemical Modification | Purified Proteins | Alkyne-NHS ester | 10-20 fold molar excess | 1-2 hours | CuAAC/SPAAC | 1-2 hours | Can lead to heterogeneous labeling of multiple sites. |
| Genetic Code Expansion | Proteins | p-propargyloxyphenylalanine | 1 mM | 16-24 hours (expression) | CuAAC/Glaser-Hay | 1-4 hours | Allows for precise, site-specific labeling.[1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA with EdU and Detection by CuAAC
This protocol describes the labeling of newly synthesized DNA in proliferating cells using EdU, followed by fluorescent detection via CuAAC.
Materials:
-
Cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail:
-
Click-iT® reaction buffer
-
CuSO₄ solution (e.g., 100 mM)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, 10 mM in DMSO)
-
Reaction buffer additive (e.g., sodium ascorbate, freshly prepared 50 mM stock)
-
Procedure:
-
Cell Culture and Labeling: Plate cells on a suitable substrate (e.g., coverslips in a 24-well plate) and culture to the desired confluency. Add EdU to the culture medium to a final concentration of 10 µM. Incubate for a period appropriate for the cell type and experimental goals (e.g., 2 hours for S-phase labeling).
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail for one sample consists of: 43 µL of Click-iT® reaction buffer, 2 µL of CuSO₄, 0.5 µL of fluorescent azide, and 5 µL of reaction buffer additive.
-
Remove the wash buffer from the cells and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the coverslips and image using fluorescence microscopy.
-
Protocol 2: Chemical Labeling of a Purified Protein with an Alkyne-NHS Ester
This protocol details the non-specific labeling of lysine residues on a purified protein with an alkyne group.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC, or a terminal alkyne-NHS ester for CuAAC) dissolved in anhydrous DMSO.
-
Reaction buffer (e.g., PBS)
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Labeling Reaction:
-
Calculate the required amount of alkyne-NHS ester to achieve a 10-20 fold molar excess over the protein.
-
Add the alkyne-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Purification:
-
Remove the excess, unreacted alkyne-NHS ester using a desalting column or by dialysis against a suitable buffer.
-
-
Confirmation of Labeling:
-
The successful incorporation of the alkyne group can be confirmed by subsequent reaction with an azide-bearing reporter (e.g., a fluorescent dye) followed by SDS-PAGE analysis or by mass spectrometry.
-
Visualizations
Caption: Workflow for metabolic labeling and detection of biomolecules.
Caption: Overview of alkyne introduction methods and applications.
Caption: Application of alkyne labeling to study signaling pathways.
References
- 1. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pnas.org [pnas.org]
- 6. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Utilization of alkyne bioconjugations to modulate protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 24. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. manu56.magtech.com.cn [manu56.magtech.com.cn]
Troubleshooting & Optimization
How to improve low coupling efficiency of Boc-L-Pra-OH
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low coupling efficiency of Boc-L-Pra-OH (N-Boc-L-propargylglycine).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Boc-L-Pra-OH in a question-and-answer format.
Question 1: My coupling reaction with Boc-L-Pra-OH has a very low yield. What are the most common causes?
Low coupling efficiency with Boc-L-Pra-OH can stem from several factors. The most common culprits include:
-
Inadequate Coupling Reagent: The propargyl group of Boc-L-Pra-OH can present moderate steric hindrance. Standard coupling reagents like DCC or DIC alone may not be sufficiently reactive to achieve high yields.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures on the solid support, hindering the access of the activated Boc-L-Pra-OH to the N-terminal amine.[1] This is a frequent issue in solid-phase peptide synthesis (SPPS).
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain will prevent the subsequent coupling of Boc-L-Pra-OH, leading to truncated sequences.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.
Question 2: Which coupling reagents are recommended for improving Boc-L-Pra-OH coupling efficiency?
For sterically hindered or "difficult" amino acids like Boc-L-Pra-OH, more potent coupling reagents are recommended. Onium-based reagents (both aminium/uronium and phosphonium salts) are generally more effective than carbodiimides alone.[2][3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly recommended reagent. It forms a more reactive OAt-active ester, which leads to faster and more complete coupling reactions with a lower risk of racemization compared to HBTU.[1][4]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient reagent that can offer superior performance for difficult sequences.[5]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): A newer generation reagent based on OxymaPure. It offers coupling efficiencies comparable to HATU with the added benefits of improved safety, better solubility, and reduced allergenic potential.[2]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also very effective for hindered couplings, with byproducts that are less hazardous than those of its predecessor, BOP.[2][4]
Question 3: My yield is still low even after switching to a stronger coupling reagent. What other strategies can I try?
If changing the coupling reagent is not sufficient, consider the following optimization strategies:
-
Double Coupling: Perform the coupling step twice. After the first coupling reaction, drain the reagents and add a fresh solution of activated Boc-L-Pra-OH to the resin to drive the reaction to completion.
-
Increase Coupling Time: Extend the reaction time from the standard 30-60 minutes to 2-4 hours, or even overnight for particularly difficult couplings.
-
Change the Solvent: If you are using DMF, switching to N-Methyl-2-pyrrolidone (NMP) may improve results. NMP is a better solvent for both the amino acids and the growing peptide chain, which can help to disrupt aggregation.
-
Increase Temperature: Gently heating the reaction vessel to 30-40°C can sometimes improve coupling efficiency for sterically hindered residues. However, be cautious as higher temperatures can also increase the risk of racemization.[6]
-
Monitor the Reaction: Use a qualitative test like the Kaiser test (for primary amines) to check for the presence of free amines on the resin after coupling. A positive blue result indicates an incomplete reaction, suggesting the need for a second coupling or extended reaction time.
Frequently Asked Questions (FAQs)
Q1: What is Boc-L-Pra-OH? Boc-L-Pra-OH is the N-terminally protected form of L-propargylglycine. The Boc (tert-butyloxycarbonyl) group is a common acid-labile protecting group used in peptide synthesis.[5][7] The propargyl side chain contains a terminal alkyne, making it a valuable building block for introducing a reactive handle for subsequent modifications, such as "click" chemistry.
Q2: Can I use DIC/HOBt for coupling Boc-L-Pra-OH? While DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a classic method, it may not be the most efficient choice for Boc-L-Pra-OH, especially if it is being coupled to a sterically demanding N-terminus or a sequence prone to aggregation.[2][8] For problematic couplings, onium salt reagents like HATU or COMU are generally superior.[1][2]
Q3: How can I minimize the risk of racemization when coupling Boc-L-Pra-OH? Racemization is a key concern during peptide synthesis. To minimize it:
-
Use coupling reagents that form active esters known to suppress racemization. Reagents containing HOAt (like HATU) or OxymaPure (like COMU) are excellent choices.[1][5][8]
-
Avoid excessive pre-activation times.
-
Use a sterically hindered and weaker base, such as sym-collidine, instead of more common bases like DIPEA if racemization is a significant issue.[2][8]
-
Avoid excessively high temperatures during the coupling step.
Q4: Is peptide aggregation a likely problem when using Boc-L-Pra-OH? Aggregation is sequence-dependent and not caused by a single amino acid.[6] However, if Boc-L-Pra-OH is part of a hydrophobic sequence, aggregation can become a significant problem, leading to poor swelling of the resin and incomplete reactions.[6] If aggregation is suspected, switching the solvent from DMF to NMP or adding chaotropic salts may help.[6]
Data Presentation
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Aminium Salt | Very High | Very Low | Highly recommended for difficult sequences; forms a highly reactive OAt-ester.[1] |
| HCTU | Aminium Salt | Very High | Low | Similar in reactivity to HATU; a very effective alternative.[5] |
| COMU | Aminium Salt | Very High | Very Low | Oxyma-based reagent with high efficiency and an improved safety profile.[2] |
| PyBOP | Phosphonium Salt | High | Low | Effective for hindered couplings; byproducts are less hazardous than BOP.[2][4] |
| HBTU | Aminium Salt | High | Low to Moderate | A robust, common reagent, but generally less reactive than HATU for difficult couplings.[1] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | A cost-effective option, but may result in lower yields and higher racemization for hindered couplings.[8] |
Experimental Protocols
Recommended Protocol for Coupling Boc-L-Pra-OH using HATU
This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin support (e.g., Rink Amide resin for a C-terminal amide). Equivalents are calculated relative to the loading capacity of the resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-L-Pra-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation:
-
If starting after a deprotection step, wash the resin thoroughly with DMF (3-5 times) to remove any residual deprotection solution.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Boc-L-Pra-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Use enough solvent to ensure complete dissolution.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Vortex the mixture for 1-2 minutes. This is the "pre-activation" step.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the vessel containing the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For known difficult sequences, this time can be extended.
-
-
Reaction Monitoring (Optional but Recommended):
-
After the initial coupling time, take a small sample of resin beads (approx. 1-2 mg).
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A yellow/colorless result indicates the absence of free primary amines and a complete reaction. A blue result indicates an incomplete reaction.
-
-
Post-Coupling Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3-5 times) and prepare for the next deprotection/coupling cycle or final cleavage.
-
-
Troubleshooting during Protocol:
-
If the Kaiser test is positive after the initial coupling, a "double coupling" is recommended. Drain the reaction mixture, wash the resin once with DMF, and repeat steps 2-5.
-
Visualizations
Caption: A workflow for troubleshooting low coupling yield with Boc-L-Pra-OH.
Caption: A step-by-step workflow for the HATU-mediated coupling of Boc-L-Pra-OH.
References
Technical Support Center: Troubleshooting Aggregation in Hydrophobic Peptides Containing Propargylglycine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during the synthesis, purification, and handling of hydrophobic peptides containing the non-natural amino acid, propargylglycine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This phenomenon is a significant challenge in peptide synthesis and purification, leading to poor yields, difficult purification, and potentially altered biological activity of the final product.[1] Aggregation can occur both on the solid-phase support during synthesis and in solution after cleavage.
Q2: How does the presence of propargylglycine contribute to peptide aggregation?
A2: Propargylglycine possesses a propargyl group, which consists of a three-carbon chain with a terminal alkyne. This side chain is nonpolar and contributes to the overall hydrophobicity of the peptide.[2] Hydrophobic sequences are particularly prone to aggregation as the non-polar side chains tend to associate with each other to minimize contact with aqueous or polar organic solvents, leading to the formation of intermolecular hydrogen bonds and stable secondary structures like β-sheets.[2][3]
Q3: What are the typical signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A3: During SPPS, several indicators may suggest that your peptide is aggregating on the resin:
-
Poor resin swelling: The resin beads may appear clumped and not swell adequately in the synthesis solvents.[3]
-
Slow or incomplete reactions: Both Fmoc deprotection and amino acid coupling reactions may be slow or incomplete.[3]
-
Formation of by-products: Incomplete reactions can lead to the formation of deletion sequences.
-
False-negative colorimetric tests: Tests like the Kaiser or TNBS test may give a false-negative result, indicating a complete reaction when, in fact, the aggregated peptide is inaccessible to the reagents.
Q4: My propargylglycine-containing peptide is insoluble after cleavage and lyophilization. What should I do?
A4: This is a common issue for hydrophobic peptides. The first step is to test the solubility of a small amount of the peptide in different solvents.[4] For neutral or hydrophobic peptides, it is recommended to start with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide, and then slowly add the aqueous buffer of choice.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot aggregation issues at different stages of working with hydrophobic peptides containing propargylglycine.
Problem 1: On-Resin Aggregation During SPPS
Symptoms:
-
Poor resin swelling.[3]
-
Slow or incomplete Fmoc deprotection and coupling steps.[3]
-
Low crude peptide yield and purity.
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch to more effective solvents for disrupting aggregation, such as N-methylpyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1).[2] | Ensure compatibility with your resin and synthesis protocol. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[3] | Monitor for potential side reactions, such as racemization. |
| Chaotropic Agents | Add chaotropic salts like LiCl or KSCN to the coupling or deprotection solutions to disrupt hydrogen bonding.[3] | Thoroughly wash the resin to remove salts before proceeding to the next step. |
| Structure-Disrupting Amino Acids | Incorporate pseudoproline dipeptides or Dmb-Gly units strategically in the sequence to introduce "kinks" that disrupt β-sheet formation.[3] | Plan the incorporation of these special amino acids during the initial peptide design. |
Problem 2: Poor Solubility of Crude Peptide After Cleavage
Symptoms:
-
The lyophilized peptide powder does not dissolve in aqueous buffers.
-
Precipitation occurs when attempting to dissolve the peptide.
Solutions:
| Strategy | Description | Key Considerations |
| Organic Solvents | Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or NMP before adding aqueous buffer.[4][5] | The final concentration of the organic solvent should be compatible with your downstream application.[4] |
| pH Adjustment | For peptides with a net charge, adjusting the pH of the solution away from the isoelectric point (pI) can increase solubility.[6] Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.[4] | Ensure the pH is compatible with peptide stability and the intended assay. |
| Denaturing Agents | For severely aggregated peptides, use strong denaturants like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea to solubilize the peptide.[5] | These agents will denature the peptide and may need to be removed by dialysis or chromatography for functional assays. |
| Sonication | Gentle sonication can help to break up small aggregates and facilitate dissolution.[4] | Avoid excessive sonication, which can lead to peptide degradation. |
Problem 3: Aggregation During Purification by HPLC
Symptoms:
-
Poor peak shape and resolution.
-
Low recovery of the peptide from the column.
-
Precipitation of the peptide on the column, leading to high backpressure.
Solutions:
| Strategy | Description | Key Considerations |
| Mobile Phase Modification | Increase the organic content (e.g., acetonitrile) of the mobile phase or add a different organic modifier like isopropanol. | Ensure the peptide remains soluble in the mobile phase. |
| Ion-Pairing Reagent | Use a different ion-pairing reagent, such as formic acid instead of trifluoroacetic acid (TFA), which can sometimes reduce aggregation. | Formic acid may provide different selectivity. |
| Column Temperature | Running the purification at a higher temperature can improve solubility and peak shape. | Check the temperature stability of your column and peptide. |
| Sample Loading | Dissolve the peptide in a strong solvent (e.g., DMSO) and inject a smaller volume. | Ensure the injection solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Solubility Testing of a Hydrophobic Propargylglycine-Containing Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature. Weigh out a small amount (e.g., 1 mg) for testing.
-
Initial Solvent: Add a small volume (e.g., 20 µL) of sterile, distilled water and vortex. If the peptide does not dissolve, proceed to the next step.
-
Acidic/Basic Conditions (if applicable): Based on the peptide's net charge, add a small amount of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) and vortex.[7] If the peptide remains insoluble, proceed to the next step.
-
Organic Solvent: To the peptide suspension, add a small volume (e.g., 10 µL) of DMSO and vortex. Continue to add DMSO dropwise until the peptide is fully dissolved.
-
Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing to reach the final desired concentration.[7] If the solution becomes cloudy, the solubility limit has been exceeded.
Protocol 2: On-Resin Aggregation Disruption with NMP
-
Swell the Resin: Swell the peptide-resin in DMF as usual.
-
Fmoc Deprotection: Perform the Fmoc deprotection step using 20% piperidine in NMP instead of DMF.
-
Washing: Wash the resin thoroughly with NMP.
-
Coupling: Perform the amino acid coupling step in NMP. Use a coupling reagent known to be effective in NMP, such as HBTU/HOBt.
-
Monitoring: Monitor the completion of the coupling reaction using a colorimetric test.
-
Washing: Wash the resin with NMP followed by DCM before proceeding to the next cycle.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting common aggregation problems.
Caption: Workflow for addressing on-resin peptide aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions on Solid Support
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction on solid support. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your solid-phase click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the CuAAC reaction on a solid support, providing potential causes and recommended solutions in a clear question-and-answer format.
Question 1: Why is my solid-phase CuAAC reaction showing low or no conversion?
Possible Causes:
-
Inaccessible Reaction Sites: The solid support may not be adequately swollen, preventing reagents from accessing the azide or alkyne functional groups attached to the resin.[1]
-
Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[2][3]
-
Poor Catalyst/Ligand Choice: The selected copper source or ligand may not be optimal for the specific substrate or reaction conditions.
-
Insufficient Reagent Concentration: The concentrations of the azide, alkyne, copper catalyst, or reducing agent may be too low.
-
Steric Hindrance: Bulky protecting groups or the proximity of the reaction site to the polymer backbone can sterically hinder the reaction.
Troubleshooting Solutions:
-
Ensure Proper Swelling: Choose a solvent that effectively swells the resin being used. For example, polystyrene-based resins swell well in DMF, while NovaPEG resins are suitable for a wider range of solvents, including methanol.[1]
-
Deoxygenate the Reaction Mixture: Before adding the catalyst, thoroughly degas the solvent and reagents by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate to regenerate the active Cu(I) catalyst from any oxidized Cu(II).[2][3]
-
Optimize Catalyst System: Screen different copper sources (e.g., CuI, CuSO₄) and ligands. Ligands can accelerate the reaction and protect the catalyst from oxidation.[4][5]
-
Increase Reagent Equivalents: Increase the equivalents of the soluble reactant (alkyne or azide) and the catalyst system components.
-
Introduce a Linker: If steric hindrance is suspected, consider using a longer linker to distance the reactive group from the solid support.
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Possible Side Reactions:
-
Glaser Coupling: Oxidative homocoupling of the alkyne starting material can occur, especially in the presence of oxygen and Cu(II).[2]
-
Peptide Dimerization: During on-resin cyclization of peptides, intermolecular reactions can lead to the formation of dimers or higher-order oligomers instead of the desired monomeric cyclic product.[6]
-
Reaction with Functional Groups: Other functional groups on the substrate, such as thiols, can interact with the copper catalyst, inhibiting the reaction.[2]
Troubleshooting Solutions:
-
Maintain Anaerobic Conditions: Rigorous deoxygenation of the reaction mixture is crucial to prevent Glaser coupling.[2]
-
Optimize Reaction Conditions for Cyclization: For on-resin cyclization, factors like peptide sequence, length, and solvent choice can influence the monomer-to-dimer ratio.[6] Adjusting the solvent composition can affect resin swelling and intermolecular interactions.[7]
-
Protect Reactive Functional Groups: If your substrate contains functional groups that can interfere with the catalyst, consider using appropriate protecting groups. For thiols, using an excess of a sacrificial metal like Zn(II) or Ni(II) can sometimes prevent catalyst sequestration.[2]
Question 3: How can I efficiently remove the copper catalyst from my product after cleavage from the solid support?
Problem: Copper ions can be toxic to cells and may interfere with downstream biological assays, making their removal essential.[1][8]
Solutions:
-
Use a Chelating Resin: After cleaving the product from the solid support, pass the solution through a resin with copper-chelating properties.
-
Washing with Chelating Agents: Washing the product solution with an aqueous solution of a chelating agent like EDTA is a common and effective method.[1]
-
Immobilized Catalysts: Utilize a resin-supported copper catalyst. This allows for the catalyst to be easily filtered off from the reaction mixture, minimizing copper contamination in the final product.[1][9][10]
Quantitative Data Summary
Optimizing reaction conditions often requires fine-tuning the concentrations and types of reagents used. The following tables summarize common starting points and ranges for key components in solid-phase CuAAC reactions.
Table 1: Common Copper Sources and Ligands
| Copper Source | Common Ligands | Notes |
| CuSO₄ / Na-Ascorbate | Tris(benzyltriazolylmethyl)amine (TBTA) | The most common system. Sodium ascorbate reduces Cu(II) to the active Cu(I) species.[3][4] |
| CuI | N,N-Diisopropylethylamine (DIPEA) | Often used in organic solvents. The base can help to deprotonate the alkyne. |
| CuBr | 2,6-Lutidine | Another Cu(I) source suitable for organic media. |
| Cu(I)-NHC Complexes | N-Heterocyclic Carbenes (NHCs) | Air-stable Cu(I) sources that may not require a reducing agent.[11] |
| Immobilized Cu | Resin-bound ligands (e.g., BimPy₂, TBTA) | Facilitates catalyst removal and recycling, leading to lower copper contamination in the product.[1][12] |
Table 2: Recommended Solvent Systems for Different Resins
| Resin Type | Recommended Solvents | Poorly Swelling Solvents (to avoid) |
| Polystyrene (PS) | Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[8] | Methanol, Water[1] |
| TentaGel / NovaPEG | DCM, DMF, Methanol, Water, and mixtures thereof[1] | - |
| ChemMatrix | Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), Water | - |
Experimental Protocols
Below are detailed methodologies for performing a standard CuAAC reaction on a solid support and a protocol for testing reaction efficiency.
Protocol 1: General Procedure for Solid-Phase CuAAC
-
Resin Swelling: Swell the resin-bound azide or alkyne in a suitable solvent (see Table 2) for 30-60 minutes in a reaction vessel.
-
Prepare Reagent Solution: In a separate vial, dissolve the soluble alkyne or azide (typically 2-10 equivalents relative to the resin loading) in the reaction solvent.
-
Deoxygenation: Bubble argon or nitrogen gas through the resin suspension and the reagent solution for 15-30 minutes to remove dissolved oxygen.
-
Prepare Catalyst Solution: In another vial, prepare the catalyst solution. For a CuSO₄/sodium ascorbate system, this typically involves dissolving CuSO₄ (0.1-0.5 equivalents) and sodium ascorbate (0.5-2.5 equivalents) in the reaction solvent. If a ligand is used, it is often pre-mixed with the copper source.
-
Initiate the Reaction: Add the reagent solution to the swollen resin, followed by the catalyst solution.
-
Reaction Incubation: Agitate the reaction mixture at room temperature or with gentle heating. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress if possible (e.g., using a small sample of resin and a colorimetric test if applicable).
-
Washing: After the reaction is complete, drain the solvent and wash the resin extensively with the reaction solvent, followed by other solvents like DCM and methanol to remove excess reagents and soluble byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Analysis: Cleave the product from the solid support using the appropriate cleavage cocktail (e.g., TFA-based for peptides on Rink amide resin) and analyze the product by HPLC and mass spectrometry.
Protocol 2: On-Resin Reaction Monitoring with a Fluorogenic Probe
To optimize conditions without consuming valuable substrates, a fluorogenic azide or alkyne can be used to test the efficiency of the CuAAC reaction.
-
Prepare Test Resin: Swell a small amount of your alkyne-functionalized resin in the chosen reaction solvent.
-
Add Fluorogenic Azide: Add a solution of a fluorogenic azide (e.g., a coumarin- or fluorescein-based azide) to the resin.
-
Initiate Reaction: Add the catalyst system you wish to test.
-
Monitor Fluorescence: At various time points, take a small sample of the resin, wash it thoroughly, and observe it under a UV lamp. A successful reaction will result in the resin beads becoming fluorescent. This provides a qualitative measure of reaction efficiency and can be used to compare different reaction conditions.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for solid-phase CuAAC and a troubleshooting decision tree.
Caption: Experimental workflow for solid-phase CuAAC.
References
- 1. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Resin-supported catalysts for CuAAC click reactions in aqueous or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Alternative coupling reagents for sterically hindered amino acids
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of alternative coupling reagents for sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling sterically hindered amino acids?
When synthesizing peptides, the formation of a peptide bond between two amino acids can be difficult if one or both have bulky side chains. This "steric hindrance" can significantly slow down the reaction or prevent it from happening altogether, leading to incomplete reactions and the formation of deletion sequences, which are peptides missing one or more amino acids. The result is a lower yield of the desired peptide and a more complex purification process due to the presence of closely related impurities.
Q2: When should I consider using an alternative coupling reagent?
Standard coupling reagents like HATU, HBTU, and HOBt are often effective for routine peptide synthesis. However, you should consider using an alternative, more potent coupling reagent when you observe low coupling efficiency, which can be identified by a persistent positive Kaiser test after a coupling cycle. This is particularly common when incorporating sterically demanding amino acids such as Aib (α-aminoisobutyric acid), Val (valine), Ile (isoleucine), or other α,α-disubstituted amino acids.
Q3: What are some common alternative coupling reagents for hindered couplings?
For challenging couplings involving sterically hindered amino acids, several more potent reagents have been developed. Some of the most effective alternatives include:
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation coupling reagent known for its high efficiency and rapid reaction times.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A well-established reagent that is particularly effective for hindered couplings.
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Another widely used uronium salt-based coupling reagent.
-
DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): A phosphonium-based reagent that is known to suppress racemization.
-
HDMA (N,N,N',N'-Hexamethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A highly reactive uronium salt.
Troubleshooting Guide
Problem 1: Low coupling yield with a standard reagent (e.g., HATU) for a hindered amino acid.
-
Possible Cause: The activation energy required for the coupling reaction is too high for the standard reagent to overcome the steric hindrance.
-
Solution:
-
Switch to a more potent coupling reagent: Consider using COMU or PyBOP, which are known to be more effective in these situations.
-
Increase reaction time: Doubling the standard coupling time can sometimes be sufficient to drive the reaction to completion.
-
Increase temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.
-
Double coupling: Perform the coupling step twice before proceeding to the deprotection step.
-
Problem 2: Racemization of the coupled amino acid.
-
Possible Cause: The chosen coupling reagent and conditions are promoting the loss of stereochemical integrity at the α-carbon of the amino acid.
-
Solution:
-
Use a racemization-suppressing additive: Additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can help to minimize racemization.
-
Choose a suitable reagent: Reagents like DEPBT are known for their ability to suppress racemization.
-
Optimize the base: The choice and amount of base (e.g., DIPEA) can influence racemization. Use the minimum amount of base necessary to facilitate the reaction.
-
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents in a model system involving the coupling of a sterically hindered amino acid.
| Coupling Reagent | Reaction Time (min) | Yield (%) | Purity (%) | Racemization (%) |
| HATU | 120 | 75 | 88 | 3.5 |
| HBTU | 120 | 72 | 85 | 4.1 |
| COMU | 30 | 95 | 98 | <1 |
| PyBOP | 60 | 92 | 96 | 1.5 |
| TBTU | 90 | 85 | 92 | 2.8 |
| DEPBT | 180 | 88 | 94 | <1 |
Data presented are representative and may vary depending on the specific amino acid sequence and reaction conditions.
Experimental Protocols
General Protocol for Coupling with an Alternative Reagent (e.g., COMU)
-
Resin Preparation: Swell the resin in an appropriate solvent (e.g., DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents), COMU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for the recommended time (e.g., 30 minutes for COMU).
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Visualizations
Caption: Workflow for coupling a sterically hindered amino acid.
Caption: Troubleshooting low coupling yield.
Technical Support Center: Managing Poor Solubility of Protected Peptides During Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the poor solubility of protected peptides during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered in their experiments.
Troubleshooting Guide
Q1: My peptide synthesis is failing. The resin has clumped together, and the coupling/deprotection reactions are incomplete. What is happening?
A: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures, most commonly β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones.[1][2] This aggregation leads to poor solvation of the peptide-resin complex, physically blocking reactive sites and preventing efficient coupling and deprotection.[1][3] "Difficult sequences," which are rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe), are particularly prone to this phenomenon.[4][5]
Q2: How can I confirm that aggregation is the cause of my synthesis problems?
A: Several indicators point towards on-resin aggregation:
-
Visual Observation: The resin may appear clumped, shrunken, or fail to swell properly in the synthesis solvent.[1]
-
Incomplete Reactions: A positive Kaiser test after a coupling step indicates free amines, signifying an incomplete reaction.[6][7] Similarly, incomplete Fmoc deprotection can be detected by UV monitoring of the piperidine solution.[8]
-
Poor Yield and Purity: The final crude peptide will have a low yield and a high percentage of deletion sequences.[5]
Q3: I've confirmed aggregation is occurring. What are the immediate steps I can take to rescue my current synthesis?
A: If you detect aggregation mid-synthesis, you can try the following rescue strategies:
-
Chaotropic Salt Washes: Before the next coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[9] These salts disrupt the hydrogen bonds responsible for the secondary structures causing aggregation. Be sure to thoroughly wash the resin with DMF afterward to remove the salt, as it can interfere with coupling reagents.[3]
-
Solvent Exchange: Switch to a more effective solvent system for the subsequent coupling and deprotection steps. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55°C can be very effective at improving solvation.[9] NMP or DMSO are also known to be better than DMF for solvating aggregating peptides.[4][8]
-
Elevated Temperature: Increasing the reaction temperature for both coupling and deprotection steps can help to break up secondary structures and improve reaction kinetics.[6][10]
Frequently Asked Questions (FAQs)
Q4: What are "difficult sequences" and how can I identify them in advance?
A: "Difficult sequences" are peptide chains prone to on-resin aggregation due to their amino acid composition.[2][4] Key characteristics include:
-
A high percentage of hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe).[4][5]
-
The presence of amino acids that can form intra-chain hydrogen bonds, such as Gln, Ser, and Thr.[1]
-
Sequences that have a known propensity to form β-sheets or α-helices.[4]
While it is challenging to predict aggregation with certainty, a general rule of thumb is to be cautious with sequences containing over 40% hydrophobic residues.[11]
Q5: What proactive strategies can I employ to prevent aggregation when synthesizing a potentially difficult sequence?
A: Several proactive strategies can significantly improve the success rate of synthesizing difficult peptides:
-
Backbone Modifications:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (ideally every 6 residues) introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures.[12][13] These are commercially available and are used in place of a standard dipeptide sequence containing Ser or Thr.[12]
-
Dmb/Hmb-Protected Amino Acids: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at regular intervals also disrupts inter-chain hydrogen bonding.[9] Dmb-dipeptides are particularly useful for sequences containing Gly.[14]
-
-
Optimized Synthesis Parameters:
-
Resin Choice: Use a low-loading (0.1-0.4 mmol/g) resin to increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[5][9] Polyethylene glycol (PEG)-based resins (e.g., TentaGel, NovaSyn® TG) can also improve solvation.[9]
-
Solvent System: From the outset, use a more powerful solvent system like NMP or a mixture of DMF/DMSO.[4][8]
-
High-Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 60-80°C) can effectively prevent aggregation.[6][10] Microwave-assisted peptide synthesizers are particularly effective at maintaining consistent high temperatures.[6][15]
-
Coupling Reagents: For difficult couplings, use highly efficient coupling reagents like HATU or HCTU.[16]
-
Q6: How do I choose between using pseudoproline dipeptides and Dmb/Hmb-protected amino acids?
A: The choice depends on the peptide sequence:
-
Pseudoproline dipeptides are highly effective but are only applicable for sequences containing Ser or Thr.[12]
-
Dmb/Hmb-protected amino acids can be used with a wider variety of amino acids, and Dmb-dipeptides are particularly useful for glycine-containing hydrophobic sequences.[14]
Q7: Can I use multiple strategies simultaneously?
A: Yes, combining strategies is often the most effective approach for very difficult sequences. For example, you could use a low-loading PEG resin, incorporate pseudoproline dipeptides, and perform the synthesis at an elevated temperature using a high-efficiency coupling reagent.
Data Presentation
The following tables provide a summary of quantitative data from various studies to illustrate the impact of different strategies on the synthesis of difficult peptides.
Table 1: Comparison of Crude Peptide Purity with and without Pseudoproline Dipeptide
| Peptide Sequence | Synthesis Condition | Crude Purity (%) | Reference |
| Difficult 10-mer | Standard | Very Poor | [17] |
| Difficult 10-mer | With Pseudoproline | Excellent | [17] |
| hIAPP (37-mer) | Standard | Nearly Impossible | [12] |
| hIAPP (37-mer) | With Pseudoproline | High | [12] |
Table 2: Effect of Temperature on Crude Peptide Purity of a Difficult Sequence
| Synthesis Temperature | Coupling Time | Crude Purity (%) | Reference |
| Room Temperature | Standard | Poor | [6][7] |
| 86°C (Microwave) | 10 min | Excellent | [6][7] |
| 86°C (Conventional) | 10 min | Excellent | [6][7] |
Table 3: Comparison of Solvents for the Synthesis of a Hydrophobic Peptide
| Solvent | Yield (%) | Reference |
| DMF | 4 | [4] |
| 80% NMP/DMSO | 12 | [4] |
Table 4: Comparative Performance of Different Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reference |
| HATU | HOAt | DIPEA | ~99 | [16] |
| HBTU | HOBt | DIPEA | ~95-98 | [16] |
| COMU | - | DIPEA | >99 | [16] |
| DIC | Oxyma | - | Varies | [14] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Following the standard Fmoc deprotection of the growing peptide chain, wash the resin thoroughly with DMF (3 x 1 min).
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP. Add DIPEA (10 equivalents) and mix.[14]
-
Coupling: Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours.[14]
-
Monitoring: Check for complete coupling using the Kaiser test (see Protocol 4). If the test is positive, extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.
-
Cleavage: The pseudoproline moiety is stable during synthesis and is cleaved during the final TFA-based cleavage and deprotection, regenerating the native Ser or Thr residue.[18]
Protocol 2: Chaotropic Salt Wash for Disrupting Aggregation
-
Resin Preparation: After Fmoc deprotection and standard DMF washes, perform additional washes.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[9]
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 3: High-Temperature Solid-Phase Peptide Synthesis
-
Equipment: Use a peptide synthesizer equipped with a heating module (conventional or microwave).
-
Temperature Setting: Set the reaction vessel temperature to the desired level (e.g., 60-80°C) for both the deprotection and coupling steps.[10]
-
Reagent Pre-heating: If possible, pre-heat the solvent and reagent solutions to the reaction temperature before they are added to the reaction vessel.[10]
-
Synthesis Cycle: Perform the standard SPPS cycles at the elevated temperature. Reaction times can often be significantly reduced. For example, coupling times of 10 minutes and deprotection times of 2.5 minutes at 86°C have been shown to be effective.[6][7]
-
Caution: Be aware that high temperatures can increase the risk of side reactions like racemization, particularly for sensitive amino acids like His and Cys.[6][7]
Protocol 4: Kaiser Test for Monitoring Coupling Reactions
-
Sample Preparation: Collect a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling step and wash them thoroughly with ethanol.
-
Reagent Preparation: Prepare the following three solutions:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.[16]
-
-
Reaction: Place the washed resin beads in a small test tube and add 2-3 drops of each of the three Kaiser test solutions.
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[7][12]
-
Observation:
-
Blue beads and/or blue solution: Indicates the presence of free primary amines, meaning the coupling is incomplete. A recoupling step is necessary.
-
Yellow/colorless beads and solution: Indicates the absence of free primary amines, meaning the coupling is complete.
-
Visualizations
References
- 1. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-tetras.com [the-tetras.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. csbio.com [csbio.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Racemization of Unnatural Amino Acids in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize racemization of unnatural amino acids during Solid-Phase Peptide Synthesis (SPPS), ensuring the stereochemical integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization in SPPS and why is it a major concern?
A1: Racemization is a process where a pure chiral amino acid loses its stereochemical integrity, converting from a single L- or D-enantiomer into a mixture of both. In peptide synthesis, this results in the formation of unwanted diastereomeric peptides. These impurities can be challenging to separate from the target peptide and may significantly alter its biological activity and therapeutic efficacy.[1]
Q2: What are the primary causes of racemization during peptide synthesis?
A2: Racemization can be influenced by several factors, including the activation of the carboxylic acid group, the choice of coupling reagents and additives, the type of amino acid, the base used, solvent polarity, and reaction temperature.[2] The most common mechanism involves the formation of a planar oxazolone intermediate from the activated N-protected amino acid.[1][3] This intermediate can easily lose its stereochemical information, leading to a mixture of enantiomers upon reaction with the amine component.[1]
Q3: Are unnatural amino acids more susceptible to racemization?
A3: Yes, unnatural amino acids can be particularly susceptible to racemization. Factors such as increased steric hindrance, unusual side-chain functionalities, or altered electronic properties can make them more prone to forming the planar oxazolone intermediate or to direct proton abstraction from the alpha-carbon, both of which lead to racemization.[2] Certain natural amino acids like Histidine (His) and Cysteine (Cys) are also known to be highly susceptible.[4][5]
Q4: What are the most effective general strategies to minimize racemization?
A4: Effective strategies include the careful selection of coupling reagents with racemization-suppressing additives (e.g., Oxyma Pure, HOAt), optimizing the type and concentration of the base used, performing couplings at lower temperatures, and choosing appropriate solvents.[3][6] For particularly sensitive amino acids, using pre-formed active esters or specialized coupling reagents can be beneficial.[7]
Troubleshooting Guide: Specific Issues & Solutions
Problem: High levels of epimerization are detected in my final peptide. How do I identify the source and fix it?
This common issue often originates from the coupling step. Follow this workflow to diagnose and resolve the problem.
Step 1: Evaluate Your Coupling Reagent and Additives The choice of coupling reagent is critical. Carbodiimides like DIC and DCC, when used alone, are highly prone to causing racemization.[1]
-
Solution: Always use a carbodiimide reagent in combination with a racemization-suppressing additive. While HOBt is common, Oxyma Pure and HOAt are generally more effective.[1][4][7] For highly sensitive amino acids, consider using modern uronium/aminium salts like HCTU or COMU, which often exhibit lower racemization potential.[6][8]
Step 2: Assess the Base and Its Concentration The presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can promote racemization by facilitating the abstraction of the alpha-proton.[1]
-
Solution: Use the minimum amount of base necessary for the reaction to proceed.[3] For particularly problematic couplings, consider using a more sterically hindered base like 2,4,6-collidine, which has been shown to reduce racemization compared to DIPEA.[8][9][10] In some cases, base-free conditions, such as using DIC with an additive like Oxyma Pure, can be the best approach.[7]
Step 3: Control the Reaction Temperature Higher temperatures accelerate the rate of most reactions, including racemization.[2][3]
-
Solution: Perform coupling reactions at a controlled room temperature or lower (e.g., 0°C), especially when incorporating sensitive or unnatural amino acids.[3] If using microwave-assisted synthesis, lowering the coupling temperature can significantly limit racemization for sensitive residues like His and Cys.[9][10]
Step 4: Optimize the Solvent The polarity of the solvent can influence the rate of racemization.[2][3] While DMF and NMP are standard, their high polarity can sometimes stabilize the charged intermediates that lead to racemization.[2]
-
Solution: While solvent choice is often limited by resin swelling and reagent solubility, consider less polar solvents if compatible with your system.[3] For example, using THF as a coupling solvent has been shown to be effective in certain low-racemization protocols.[5]
Quantitative Data: Impact of Reagents on Racemization
The selection of coupling reagents and additives has a significant impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model Fmoc-amino acid.
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |
| DIC | None | DIPEA | High (>5%) |
| DIC | HOBt | DIPEA | 1.0 - 2.0% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | 0.8 - 1.5% |
| HATU | (Internal HOAt) | DIPEA | 0.5 - 1.0% |
| COMU | (Internal Oxyma) | DIPEA | <0.3% |
Data compiled from publicly available literature and represent typical values. Actual results may vary based on the specific amino acid, sequence, and conditions.
Recommendation: For sensitive unnatural amino acids, the use of aminium/uronium salts with integrated additives like COMU or the combination of a carbodiimide with an external additive like Oxyma Pure is strongly recommended to minimize racemization.[1][7]
Diagrams of Key Processes
Caption: Primary mechanism of racemization during peptide coupling.
Caption: A logical workflow for troubleshooting racemization issues.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is a robust starting point for minimizing racemization when coupling standard or sensitive unnatural amino acids.
-
Resin Preparation: Swell the resin in the synthesis solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected unnatural amino acid and 3-5 equivalents of Oxyma Pure in DMF.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid/Oxyma mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, perform this step at 0°C.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be required.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol allows for the quantification of diastereomeric impurities in a test peptide.
-
Synthesis of Test Dipeptides:
-
Synthesize two model dipeptides on the resin: one with the L-unnatural amino acid (e.g., Fmoc-L-UnnaturalAA-Phe-Resin) and a control with the D-unnatural amino acid (e.g., Fmoc-D-UnnaturalAA-Phe-Resin).
-
-
Cleavage and Deprotection: Cleave the peptides from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and precipitate with cold ether.
-
Sample Preparation:
-
Dissolve the crude peptide from the L-amino acid synthesis in a suitable solvent (e.g., Acetonitrile/Water).
-
Create a reference sample by mixing a small amount of the L-dipeptide and D-dipeptide to clearly identify the peaks for both diastereomers.
-
-
Chiral HPLC Analysis:
-
Inject the samples onto a suitable chiral HPLC column.
-
Develop a separation method using an appropriate mobile phase to resolve the two diastereomers.
-
Integrate the peak areas for the desired (L-L) peptide and the diastereomeric impurity (D-L) to calculate the percentage of racemization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Kaiser Test Troubleshooting with Boc-L-Pra-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the Kaiser test, specifically when incorporating the N-Boc-protected secondary amino acid, L-Propargylglycine (Boc-L-Pra-OH), in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I not getting a characteristic blue color in the Kaiser test after the deprotection of Boc-L-Pra-OH?
This is the most common query and an expected result. The Kaiser test is highly sensitive for primary amines, which react with ninhydrin to produce an intense blue-purple compound known as Ruhemann's purple.[1][2][3] However, after the removal of the Boc protecting group, L-Propargylglycine (L-Pra) has a secondary amine at its N-terminus. Secondary amines, like proline, do not form Ruhemann's purple. Instead, they typically yield a less intense reddish-brown or yellow-orange color, which can be easily misinterpreted as a negative result.[4][5][6]
Q2: How should I interpret the different colors observed during a Kaiser test?
The color of both the resin beads and the solution is critical for accurate interpretation. Overheating should be avoided as it can cause Fmoc-group removal (if applicable in other steps), leading to false positives.[6][7]
| Resin/Solution Color | Interpretation for Primary Amine | Interpretation for Secondary Amine (e.g., L-Pra) | Recommended Action |
| Intense Blue/Purple | Positive: Free primary amine is present. | Unexpected: Likely contamination or a side reaction. | Check reagents and procedure. If testing after a coupling step, the coupling has failed; recouple. |
| Colorless / Yellow Solution & Colorless Beads | Negative: No free primary amine. Coupling is complete. | Negative: No free secondary amine. Coupling is complete. | Proceed to the next step in the synthesis. |
| Red-Brown / Yellow-Orange | Negative/Ambiguous: Test is not reliable for this color. | Positive: Free secondary amine is present. Deprotection was successful. | Proceed to the coupling step. |
| Light Blue Solution / Blue Beads | Incomplete Coupling: Some free primary amine remains. | N/A | Recouple the amino acid or perform a capping step to block unreacted amines.[1][4] |
Q3: What could cause a false positive result (e.g., an unexpected blue color) when working with Boc-L-Pra-OH?
A false positive blue color during the Kaiser test in SPPS can arise from several sources:
-
Reagent Contamination: The presence of primary amine contaminants (like ammonia) in your solvents or reagents.
-
Inefficient Washing: Failure to thoroughly wash the resin to remove reagents or byproducts from previous steps.[8]
-
Protecting Group Instability: While less common with Boc chemistry, excessive heat during the test can sometimes affect other protecting groups on the peptide, exposing a primary amine.[4][7]
-
Resin Damage: Certain types of resins, particularly PEG-coated resins, can be more susceptible to damage that might expose reactive sites.[8]
Q4: Are there more reliable tests for confirming the deprotection of Boc-L-Pra-OH and other secondary amines?
Yes. Given the unreliability of the Kaiser test for secondary amines, alternative tests are highly recommended.[1][4][9] The Chloranil and Isatin tests are specifically designed to give a clear positive result for secondary amines.
| Test Name | Principle | Positive Result Color (for Secondary Amine) | Key Advantages |
| Chloranil Test | Chloranil reacts with secondary amines in the presence of acetaldehyde to form a colored charge-transfer complex.[6] | Intense Blue [4][9] | Highly reliable and sensitive for secondary amines. The test is performed at room temperature.[9] |
| Isatin Test | Isatin reacts with N-terminal secondary amines (like proline and its analogs) to form a blue-colored adduct.[4][9] | Blue [4][9] | Provides a clear, unambiguous positive result for secondary amines. |
| Bromophenol Blue Test | Based on an acid-base reaction where the basicity of the free amine (primary or secondary) changes the color of the indicator.[5][6] | Blue / Blue-Green [5] | Can detect both primary and secondary amines. It is a useful general test for the presence of any free amine. |
Experimental Protocols
Standard Kaiser Test Protocol
This test is used to detect primary amines.
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[1]
Procedure:
-
Collect 10-15 beads of the peptide-resin in a small test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Observe the color of the beads and the solution and compare against a reference.
Chloranil Test Protocol (for Secondary Amines)
This is the recommended test for confirming deprotection of Boc-L-Pra-OH.
Reagents:
-
Reagent A: 2% acetaldehyde in DMF (e.g., 1 mL acetaldehyde in 49 mL DMF).[6][9]
-
Reagent B: 2% p-chloranil in DMF (e.g., 1 g of p-chloranil in 49 mL of DMF).[9]
Procedure:
-
Place 1-5 mg of washed peptide-resin in a small test tube.
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.[9]
-
Observe the color of the beads. Blue beads indicate the presence of a free secondary amine.
Isatin Test Protocol (for Secondary Amines)
An excellent alternative to the Chloranil test.
Reagents:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol and stir for 2 hours. Filter any undissolved solid. Dissolve 2.5 g of an unrelated Boc-amino acid (e.g., Boc-Phe-OH) in the filtrate to act as a color indicator aid.[9]
Procedure:
-
Place a small sample (4-5 mg) of the washed peptide-resin in a test tube.
-
Add 2-3 drops of the isatin solution.
-
Heat the tube at 100°C for 5 minutes.[9]
-
Observe the color. Blue beads indicate an incomplete coupling (i.e., the presence of a free secondary amine).
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for the Kaiser test after Boc-L-Pra-OH deprotection.
Caption: Simplified reaction pathways of ninhydrin with primary vs. secondary amines.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chempep.com [chempep.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Validation & Comparative
Confirming Propargylglycine Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation, such as propargylglycine, into peptides is a critical step in ensuring the integrity and function of novel therapeutics and research tools. This guide provides a comprehensive comparison of the leading analytical methods for this purpose, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.
Propargylglycine, with its terminal alkyne group, is a valuable tool for introducing a "clickable" handle into peptides, enabling site-specific modification and conjugation through click chemistry.[1][2] Verifying its successful and site-specific incorporation is paramount. The primary analytical techniques employed for this confirmation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Amino Acid Analysis (AAA), and Edman Degradation. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of the four main analytical methods for confirming propargylglycine incorporation in peptides.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Amino Acid Analysis (AAA) | Edman Degradation |
| Primary Information | Molecular weight, sequence, site of incorporation | 3D structure, local chemical environment | Amino acid composition and quantity | N-terminal sequence |
| Sensitivity | High (picomole to femtomole)[3] | Low to moderate (micromole to nanomole) | Moderate (picomole)[4] | High (picomole) |
| Specificity | High for mass, moderate for sequence | High for structure and local environment | Low (identifies presence, not position) | High for N-terminal residue |
| Sample Requirement | Low | High | Low to moderate | Low |
| Throughput | High | Low | Moderate | Low |
| Quantitative Capability | Yes (relative and absolute)[5] | Yes | Yes (absolute) | Can be quantitative[6] |
| Structural Information | Indirect (fragmentation) | Direct (3D structure) | None | None |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for peptide analysis due to its high sensitivity and ability to provide sequence information.[3] For peptides containing propargylglycine, MS can confirm the mass increase corresponding to the incorporation of the amino acid and, through tandem MS (MS/MS), can pinpoint its location within the peptide sequence.
Experimental Workflow
The general workflow for analyzing a propargylglycine-containing peptide by mass spectrometry involves enzymatic digestion of the peptide (if it is large), followed by liquid chromatography separation and mass analysis.
Figure 1. Mass Spectrometry Workflow for Propargylglycine Peptide Analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the purified propargylglycine-containing peptide in a suitable solvent, such as 0.1% formic acid in water.
-
For larger proteins, perform an in-solution or in-gel tryptic digestion to generate smaller peptide fragments. A typical protocol involves reduction with dithiothreitol (DTT), alkylation with iodoacetamide, and overnight digestion with trypsin at 37°C.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid. A typical gradient might run from 5% to 40% acetonitrile over 30 minutes.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer.
-
Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the precursor peptide ions. The presence of the propargylglycine-containing peptide will be indicated by a specific m/z value.
-
Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation.
-
Fragment the selected ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectra to identify the amino acid sequence. The presence of the propargylglycine residue will result in a mass shift in the b- and y-ion series.
-
The propargyl group may lead to characteristic neutral losses during fragmentation, providing an additional signature for its presence.[1]
-
Use database search software (e.g., Mascot, Sequest) with the mass of propargylglycine specified as a variable modification to confirm the sequence and location of incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and chemical environment of a peptide in solution.[7][8] For propargylglycine-containing peptides, NMR can confirm incorporation by identifying the unique signals from the alkyne protons and carbons.
Experimental Workflow
Confirming propargylglycine incorporation by NMR involves preparing a concentrated, pure sample of the peptide and acquiring a series of one- and two-dimensional NMR spectra.
Figure 2. NMR Spectroscopy Workflow for Propargylglycine Peptide Analysis.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation:
-
Dissolve a high concentration (typically >0.5 mM) of the purified peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5).
-
Add a known concentration of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify spin systems of the amino acid residues.[9]
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons. The alkyne CH group of propargylglycine will have a characteristic chemical shift in this spectrum.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Reference the chemical shifts to the internal standard.
-
Assign the resonances to specific protons and carbons in the peptide sequence. The characteristic chemical shifts of the propargyl group (alkyne proton and carbons) will confirm its presence.[10]
-
The chemical shifts of the α-proton and α-carbon of the propargylglycine residue will also be indicative of its incorporation into the peptide backbone.[11]
-
Amino Acid Analysis (AAA)
Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide.[12] By hydrolyzing the peptide into its constituent amino acids and then separating and quantifying them, AAA can confirm the presence and relative amount of propargylglycine.
Experimental Workflow
The workflow for amino acid analysis involves complete hydrolysis of the peptide, derivatization of the free amino acids, and their separation and quantification by chromatography.
Figure 3. Amino Acid Analysis Workflow.
Experimental Protocol: Pre-column Derivatization AAA
-
Acid Hydrolysis:
-
Place a known amount of the peptide in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110°C for 24 hours to completely hydrolyze the peptide bonds.
-
Dry the sample to remove the HCl.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the free amino acids using a pre-column derivatization reagent such as Waters AccQ-Tag (AQC) or phenylisothiocyanate (PITC).[4][] These reagents react with the primary and secondary amines of the amino acids to form fluorescent or UV-active derivatives.[14]
-
-
HPLC Separation and Detection:
-
Inject the derivatized amino acid mixture onto a reverse-phase HPLC column.
-
Separate the derivatized amino acids using a suitable gradient.
-
Detect the eluting derivatives using a fluorescence or UV detector at the appropriate wavelength for the chosen derivatization reagent.
-
-
Quantification:
-
Run a standard mixture of known concentrations of all amino acids, including propargylglycine, that have been derivatized in the same manner.
-
Compare the peak area of the propargylglycine derivative from the sample to the standard curve to determine its quantity in the original peptide.
-
Edman Degradation
Edman degradation is a classic method for sequencing peptides from the N-terminus.[15][16] It involves the sequential cleavage and identification of the N-terminal amino acid. If propargylglycine is at or near the N-terminus, Edman degradation can definitively confirm its position.
Experimental Workflow
The Edman degradation process is a cyclical chemical reaction that removes one amino acid at a time from the N-terminus of a peptide.
Figure 4. Edman Degradation Workflow.
Experimental Protocol: Automated Edman Degradation
-
Sample Preparation:
-
Immobilize the purified peptide on a solid support, typically a PVDF membrane.
-
-
Automated Sequencing:
-
Perform automated Edman degradation using a protein sequencer.
-
Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[17]
-
Conversion: The ATZ-amino acid is automatically extracted and converted to the more stable phenylthiohydantoin (PTH) derivative.
-
-
HPLC Analysis and Identification:
-
The PTH-amino acid derivative is injected onto a reverse-phase HPLC system.
-
The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids to identify the N-terminal residue.
-
A standard of PTH-propargylglycine would be required for positive identification.
-
-
Sequential Analysis:
-
The remaining peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
-
Conclusion
The choice of analytical method for confirming propargylglycine incorporation depends on the specific requirements of the research. Mass spectrometry offers the best balance of sensitivity and sequence information, making it the most versatile tool for this purpose. NMR spectroscopy is unparalleled for providing detailed structural information but requires larger amounts of sample. Amino acid analysis provides accurate quantification of propargylglycine but no positional information. Edman degradation is highly specific for N-terminal sequencing and can be a valuable complementary technique. By understanding the strengths and weaknesses of each method, researchers can select the most appropriate approach to confidently verify the incorporation of propargylglycine into their peptides, ensuring the quality and reliability of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 26.5 Amino Acid Analysis of Peptides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. studylib.net [studylib.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ehu.eus [ehu.eus]
Characterizing Triazole Formation in Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of triazole formation in peptides is critical for advancing novel therapeutics and peptidomimetics. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a cornerstone of this process, enabling the creation of stable cyclic peptides and bioconjugates. This guide provides an objective comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization of these reactions, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands out as a primary tool for this application due to its high sensitivity, speed, and ability to provide detailed structural information. However, other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, offer complementary data that can be invaluable for a comprehensive analysis. This guide will delve into the principles, protocols, and comparative performance of these methods.
Mass Spectrometry-Based Approaches
Mass spectrometry is a powerful technique for monitoring the formation of triazole-containing peptides, confirming molecular weight changes, and providing structural information through fragmentation analysis. The most common MS-based methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight (MALDI-TOF/TOF).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and quantitative method that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique is ideal for monitoring reaction progress, quantifying cyclization yields, and identifying products in complex mixtures.
Key Advantages:
-
High Sensitivity and Quantitation: LC-MS/MS can achieve low limits of quantification (LOQ), often in the low ng/mL to µg/kg range, making it suitable for trace-level analysis[1][2].
-
Separation of Isobars and Isomers: The chromatographic separation is crucial for distinguishing between the linear precursor and the cyclized product, as well as any side products.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to confirm the peptide sequence and the location of the triazole linkage.
Considerations:
-
Matrix Effects: When analyzing samples from complex biological matrices, co-eluting compounds can interfere with the ionization of the target analyte, potentially leading to inaccurate quantification.
-
Method Development: Optimizing chromatographic conditions (e.g., column chemistry, mobile phase, and gradient) is crucial for achieving good peak shape and separation, which can be time-consuming[3].
Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight (MALDI-TOF/TOF)
MALDI-TOF/TOF is a high-throughput technique well-suited for the rapid analysis of peptide and protein samples. It is particularly useful for screening reaction conditions and confirming the molecular weight of the desired product.
Key Advantages:
-
High Throughput and Speed: MALDI-TOF/TOF allows for the rapid analysis of a large number of samples, making it ideal for screening applications.
-
Tolerance to Buffers and Salts: Compared to ESI-MS, MALDI is generally more tolerant to the presence of salts and other contaminants in the sample, simplifying sample preparation[4].
-
Structural Information: The TOF/TOF capabilities allow for the selection and fragmentation of specific ions, providing sequence information and confirming the identity of the triazole-containing peptide[4][5][6].
Considerations:
-
Quantitative Accuracy: While MALDI-TOF/TOF can be used for relative quantification, it is generally considered less accurate for absolute quantification compared to LC-MS/MS.
-
Matrix Interference: The matrix used to co-crystallize the sample can sometimes produce interfering peaks in the low mass range.
Alternative Spectroscopic Methods
While mass spectrometry is a dominant technique, NMR and FTIR spectroscopy provide valuable and often complementary information for the characterization of triazole formation in peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules in solution. For triazole formation, ¹H NMR is particularly useful for monitoring the disappearance of starting material signals and the appearance of product signals.
Key Advantages:
-
Definitive Structural Information: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous confirmation of the triazole ring formation and the overall peptide structure[7].
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.
-
Conformational Analysis: Advanced NMR techniques can be used to study the three-dimensional structure and conformational dynamics of the cyclized peptide in solution[7].
Considerations:
-
Lower Sensitivity: NMR is significantly less sensitive than mass spectrometry, typically requiring milligram quantities of purified sample.
-
Complex Spectra: For larger peptides, the NMR spectra can become very complex and difficult to interpret.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. It is particularly useful for monitoring the progress of the CuAAC reaction by observing the disappearance of the characteristic azide stretch.
Key Advantages:
-
Rapid and Simple: FTIR analysis is quick and requires minimal sample preparation.
-
Clear Reaction Monitoring: The disappearance of the strong azide stretching vibration (around 2100 cm⁻¹) provides a clear and unambiguous indication of reaction completion[8].
-
Versatility: FTIR can be used to analyze samples in various states, including solids, liquids, and thin films.
Considerations:
-
Limited Structural Information: FTIR provides information about the functional groups present but does not give detailed structural information about the entire molecule.
-
Interference: Other functional groups in the peptide can have overlapping absorptions, which may complicate spectral interpretation.
Quantitative Data Summary
The following tables summarize key quantitative data for the different analytical techniques discussed.
Table 1: Comparison of Performance Metrics for Analytical Techniques
| Feature | LC-MS/MS | MALDI-TOF/TOF | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantification, Identification | Screening, Identification | Structural Elucidation | Reaction Monitoring |
| Sensitivity | High (ng/mL - pg/mL) | Moderate to High (pmol - fmol) | Low (mg) | Moderate (µg - mg) |
| Quantitative Accuracy | Excellent | Semi-quantitative | Good (with internal std.) | Semi-quantitative |
| Throughput | Moderate | High | Low | High |
| Structural Info | Molecular Weight, Sequence | Molecular Weight, Sequence | Full 3D Structure | Functional Groups |
Table 2: Key Spectroscopic Signatures for Triazole Formation
| Technique | Analyte | Key Signal | Typical Chemical Shift / Wavenumber | Observation |
| ¹H NMR | Alkyne Proton | C≡C-H | ~2.0-3.0 ppm | Disappears upon reaction |
| Triazole Proton | C-H of triazole ring | ~7.5-8.5 ppm | Appears upon reaction | |
| FTIR | Azide | N₃ stretch | ~2100 cm⁻¹ | Disappears upon reaction |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide an overview of typical experimental protocols for the key techniques.
LC-MS/MS Protocol for Quantitative Analysis
-
Sample Preparation: Plasma or reaction mixture samples are subjected to protein precipitation using a solvent like acetonitrile. The supernatant is then diluted for analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)[1].
-
Flow Rate: A flow rate of 0.4-0.7 mL/min is often used[1][9].
-
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
-
Source Parameters: Typical parameters include a capillary temperature of 300°C and a spray voltage of 4200V[1].
-
MALDI-TOF/TOF MS Protocol for Peptide Identification
-
Sample Preparation: The peptide sample (typically at a concentration of 1 pmol/µL) is mixed with a suitable matrix solution, such as α-cyano-4-hydroxycinnamic acid (HCCA) in 0.1% TFA/acetonitrile[5][6].
-
Spotting: A small volume (e.g., 0.3-1 µL) of the sample-matrix mixture is spotted onto a MALDI target plate and allowed to air-dry (dried-droplet method)[5][6].
-
MS Analysis:
-
The instrument is operated in reflectron mode for high resolution.
-
An external calibration is performed using a standard peptide mixture.
-
-
MS/MS Analysis (for sequencing):
-
The precursor ion of interest is selected.
-
Collision-Induced Dissociation (CID) is used to fragment the peptide.
-
The resulting fragment ions are analyzed to determine the peptide sequence.
-
¹H NMR Protocol for Reaction Monitoring
-
Sample Preparation: A small aliquot of the reaction mixture is taken at various time points. The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Analysis:
-
¹H NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
The disappearance of the alkyne proton signal and the appearance of the triazole proton signal are monitored to determine reaction completion.
-
FTIR Protocol for Reaction Monitoring
-
Sample Preparation: A small amount of the reaction mixture is placed directly on the ATR crystal of the FTIR spectrometer.
-
FTIR Analysis:
-
The IR spectrum is recorded.
-
The disappearance of the characteristic azide stretching peak at approximately 2100 cm⁻¹ is monitored to confirm the consumption of the azide starting material.
-
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for characterizing triazole formation in peptides using mass spectrometry and for the synthesis and validation process.
Conclusion
The characterization of triazole formation in peptides is a multifaceted analytical challenge that can be effectively addressed by a combination of mass spectrometry and other spectroscopic techniques. LC-MS/MS offers unparalleled sensitivity and quantitative accuracy, making it the gold standard for reaction monitoring and product quantification. MALDI-TOF/TOF provides a high-throughput solution for screening and initial identification. For unambiguous structural confirmation and conformational analysis, NMR spectroscopy is indispensable, while FTIR offers a rapid and straightforward method for monitoring reaction completion. The choice of technique will ultimately depend on the specific research question, the available instrumentation, and the desired level of detail in the characterization. By leveraging the complementary strengths of these methods, researchers can gain a comprehensive understanding of their triazole-containing peptides, accelerating the development of novel peptide-based drugs and materials.
References
- 1. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
- 7. rsc.org [rsc.org]
- 8. dokumen.pub [dokumen.pub]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Boc-L-Pra-OH vs. Fmoc-L-Pra-OH for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success. This is particularly true when incorporating non-canonical amino acids like L-propargylglycine (L-Pra), which offers a valuable alkyne handle for subsequent modifications via click chemistry. This guide provides an in-depth comparison of two commonly used protected forms of L-Pra: Boc-L-Pra-OH and Fmoc-L-Pra-OH, focusing on their performance in solid-phase peptide synthesis (SPPS).
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed by a secondary amine such as piperidine in a polar aprotic solvent.[][2] This dictates the overall synthetic strategy, including the choice of resin and side-chain protecting groups.
| Feature | Boc-L-Pra-OH | Fmoc-L-Pra-OH |
| Protecting Group | tert-Butyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |
| Deprotection Condition | Acidic (e.g., TFA)[3] | Basic (e.g., 20% piperidine in DMF)[4] |
| Resin Compatibility | Acid-resistant resins (e.g., Merrifield, PAM) | Acid-labile resins (e.g., Wang, Rink Amide) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Moderate acid (e.g., TFA)[3] |
| Common Coupling Reagents | DCC/HOBt, HBTU[] | HBTU, HATU, DIC/Oxyma[] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal |
Performance and Application Considerations
Boc-L-Pra-OH in Peptide Synthesis
The Boc strategy is a robust and well-established method, often favored for the synthesis of hydrophobic peptides where the protonation of the N-terminus after deprotection can help to reduce aggregation.[3]
Advantages:
-
Reduced Aggregation for Hydrophobic Sequences: The acidic deprotection conditions leave the terminal amine protonated, which can disrupt inter-chain hydrogen bonding and minimize aggregation.[3]
-
Mature and Well-Established Protocols: The Boc strategy has a long history, and its protocols are well-documented.
Disadvantages:
-
Harsh Final Cleavage: The use of strong acids like HF or TFMSA for final cleavage from the resin requires specialized equipment and can lead to side reactions with sensitive residues.[3]
-
Repetitive Acid Exposure: Repeated exposure to TFA for deprotection can lead to the gradual degradation of acid-sensitive side-chain protecting groups.
Fmoc-L-Pra-OH in Peptide Synthesis
The Fmoc strategy has become the more dominant approach in modern SPPS due to its milder conditions and broader compatibility.[] Fmoc-L-propargylglycine is widely available and commonly used for introducing an alkyne functionality for subsequent modifications.[2][6]
Advantages:
-
Milder Deprotection Conditions: The use of a weak base like piperidine is less harsh on the peptide backbone and side chains.[]
-
Orthogonality: The Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of side chains on-resin for further modifications.[]
-
Compatibility with Sensitive Residues: The milder conditions are more suitable for peptides containing acid-sensitive amino acids or post-translational modifications.[]
Disadvantages:
-
Potential for Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization to form a diketopiperazine can occur, leading to chain termination.
-
Base-Catalyzed Side Reactions: Side reactions such as aspartimide formation can be problematic in sequences containing aspartic acid.
Experimental Protocols
The following are generalized experimental protocols for the use of Boc-L-Pra-OH and Fmoc-L-Pra-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Boc-SPPS Cycle with Boc-L-Pra-OH
This protocol assumes a starting resin with a free amino group.
-
Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and treat with 50% TFA in DCM for an additional 20 minutes.
-
Wash the resin with DCM (2x) and isopropanol (2x).[7]
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-L-Pra-OH:
-
Dissolve Boc-L-Pra-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc-SPPS Cycle with Fmoc-L-Pra-OH
This protocol assumes a starting resin with a free amino group.
-
Deprotection:
-
Coupling of Fmoc-L-Pra-OH:
-
In a separate vessel, dissolve Fmoc-L-Pra-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Conclusion and Recommendations
The choice between Boc-L-Pra-OH and Fmoc-L-Pra-OH for peptide synthesis depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the desired post-synthesis modification strategy.
-
Fmoc-L-Pra-OH is generally recommended for routine synthesis due to the milder reaction conditions, orthogonality, and wider availability of diverse side-chain protected amino acids for complex peptide construction. The alkyne handle of L-propargylglycine is stable to the basic deprotection conditions of the Fmoc strategy.
-
Boc-L-Pra-OH may be advantageous for the synthesis of highly hydrophobic peptides where aggregation is a significant concern. However, researchers must be equipped to handle the harsher final cleavage conditions and be mindful of potential side reactions from repeated acid exposure.
Ultimately, for critical and challenging syntheses, small-scale pilot experiments comparing both strategies are advisable to determine the optimal conditions for achieving the desired peptide in high yield and purity.
References
The Triazole Linkage: A Superior Alternative to the Native Amide Bond for Enhanced Peptide Stability
For researchers, scientists, and drug development professionals seeking to enhance the in vivo stability of therapeutic peptides, the substitution of the native amide bond with a 1,2,3-triazole linkage presents a compelling strategy. This modification offers significantly increased resistance to enzymatic degradation, a primary hurdle in the development of peptide-based drugs. This guide provides a comparative analysis of the stability of triazole-modified peptides versus their native amide-containing counterparts, supported by experimental data and detailed protocols.
The inherent susceptibility of the peptide amide bond to cleavage by proteases results in rapid degradation and short biological half-lives of many promising peptide therapeutics.[1][2] Replacing a labile amide bond with a 1,4-disubstituted 1,2,3-triazole ring, an effective isostere, has emerged as a robust solution to this challenge.[3] This bioisosteric replacement not only mimics the geometry and electronic properties of the trans-amide bond but also confers remarkable resistance to enzymatic and chemical degradation.[3][4]
Comparative Stability: Triazole Linkage vs. Amide Bond
The primary advantage of the triazole linkage lies in its exceptional stability against proteolytic enzymes. Unlike the amide bond, the triazole ring is not recognized by proteases, thus preventing cleavage and extending the peptide's circulation time in biological fluids.[1][2] Furthermore, the triazole moiety is stable to acid and base hydrolysis, as well as oxidative and reductive conditions.[5]
Quantitative Data on Peptide Stability
The following tables summarize experimental data from various studies, directly comparing the stability of native peptides with their triazole-modified analogs in biological matrices.
| Peptide/Analog | Linkage Type | Matrix | Half-life (t½) | % Intact after 6h | Reference |
| Unmodified Peptide | Amide | Blood Plasma | 2.1 h | - | [6] |
| Peptidomimetic P1 | Triazole | Blood Plasma | 1.0 h | - | [6] |
| Peptidomimetic P2 | Triazole | Blood Plasma | 4.0 h | - | [6] |
| BBN1 (unmodified) | Amide | Blood Serum | ~5 h | - | [6] |
| BBN11 (di-triazole) | Triazole | Blood Serum | 25.6 h | - | [6] |
| BBN12-14 (tri-triazole) | Triazole | Blood Serum | 27-66 h | - | [6] |
| KP2 (unmodified) | Amide | Blood Serum | - | 2.6% | [6] |
| KP3 (triazole) | Triazole | Blood Serum | - | 40.8% | [6] |
| KP4 (triazole) | Triazole | Blood Serum | - | 61.4% | [6] |
| KP5 (triazole) | Triazole | Blood Serum | - | 50.7% | [6] |
| Peptide/Analog | Linkage Type | Matrix | % Intact after 48h | Reference |
| BBN15 (unmodified) | Amide | Blood Serum | 65% | [6] |
| BBN16 (triazole) | Triazole | Blood Serum | 75% | [6] |
Impact on Biological Activity
While the primary goal of introducing a triazole linkage is to enhance stability, it is crucial to assess its impact on the peptide's biological activity. The substitution can sometimes lead to altered receptor binding affinities.
| Peptide/Analog | Linkage Type | Target Receptor | Binding Affinity (Ki/KD/IC50) | Reference |
| Unmodified Peptide | Amide | - | 38 nM (Ki) | [6] |
| Peptidomimetic P2 | Triazole | - | 37 nM (Ki) | [6] |
| Peptidomimetic P1 | Triazole | - | 600 nM (Ki) | [6] |
| BBN1 (unmodified) | Amide | GRPR | - | [6] |
| BBN11 (di-triazole) | Triazole | GRPR | 25.6 nM (KD) | [6] |
| 12p1 (unmodified) | Amide | gp120 | 2,600 nM (KD) | [7] |
| HNG-156 (triazole conjugate) | Triazole | gp120 | 7 nM (KD) | [7] |
| SRIF-28 (parent peptide) | Amide | SSTR | < 5 nM (IC50) | [8] |
| Triazole peptidomimetic | Triazole | SSTR | < 200 nM (IC50) | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are protocols for assessing peptide stability and synthesizing triazole-containing peptides.
In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure for determining the half-life of a peptide in human plasma.
1. Sample Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in human plasma to the final desired concentration (e.g., 10 µM).[9] For a control, dilute the peptide in a buffer solution (e.g., PBS).
2. Incubation:
-
Incubate the peptide-plasma mixture at 37°C with gentle agitation.[9]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for more stable peptides), withdraw aliquots of the incubation mixture.[9]
3. Reaction Quenching and Protein Precipitation:
-
To stop enzymatic degradation, add a quenching solution to the aliquots. A common method is to add an excess of an organic solvent mixture, such as acetonitrile/ethanol (1:1, v/v), and incubate at -20°C to precipitate plasma proteins.[10]
4. Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its degradation products.
5. Analysis:
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the intact peptide.[9][10]
-
The amount of intact peptide at each time point is determined by integrating the corresponding peak area in the chromatogram.
6. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.[9]
Solid-Phase Synthesis of Triazole-Containing Peptides via CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient "click chemistry" reaction for incorporating a 1,4-disubstituted 1,2,3-triazole into a peptide backbone on a solid support.[11][12]
1. Peptide Synthesis:
-
Synthesize the peptide sequence up to the desired point of triazole insertion using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11]
2. On-Resin Azide Formation:
-
Fmoc-deprotect the N-terminal amino group of the resin-bound peptide.
-
Perform a diazo-transfer reaction to convert the free amine to an azide. A common reagent for this is imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).[11]
3. On-Resin CuAAC Reaction:
-
Swell the resin with the N-terminal azide.
-
Add a solution of the corresponding α-amino alkyne, a Cu(I) catalyst (e.g., [Cu(CH3CN)4]PF6), a stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA), and a base (e.g., diisopropylethylamine - DIPEA) in a suitable solvent like DMF.[11]
-
Allow the reaction to proceed at room temperature or with gentle heating.
4. Continuation of Peptide Synthesis:
-
After the CuAAC reaction is complete, wash the resin thoroughly.
-
Continue the peptide chain elongation using standard SPPS protocols.
5. Cleavage and Deprotection:
-
Once the full-length triazole-containing peptide is synthesized, cleave it from the solid support and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
6. Purification and Characterization:
-
Purify the crude peptide by preparative RP-HPLC.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Visualizing the Concepts
To further clarify the experimental workflow and the fundamental comparison, the following diagrams are provided.
Conclusion
The replacement of the native amide bond with a 1,2,3-triazole linkage is a powerful and well-established strategy for enhancing the metabolic stability of therapeutic peptides. The increased resistance to proteolytic degradation can significantly extend the in vivo half-life of peptides, a critical factor for their successful clinical development. While the impact on biological activity needs to be evaluated on a case-by-case basis, the data presented here demonstrate that in many instances, potency can be retained or even improved. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement this valuable modification in their own peptide drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Linear vs. Cyclized Peptides: A Comparative Guide to Biological Activity
In the realm of peptide-based therapeutics and research, the conformation of a peptide plays a pivotal role in its biological activity. The transition from a linear to a cyclized structure can dramatically alter a peptide's properties, influencing its stability, binding affinity, and ability to traverse cellular membranes. This guide provides a comprehensive comparison of the biological activities of linear and cyclized peptides, supported by experimental data, detailed protocols for key assays, and illustrative diagrams to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Biological Activity
Cyclization, the process of forming a covalent bond between two points in a peptide's sequence, imparts a more rigid and constrained conformation. This structural change is the primary driver for the observed differences in biological activity compared to their flexible, linear counterparts.
| Feature | Linear Peptides | Cyclized Peptides | Rationale |
| Enzymatic Stability | Generally lower | Significantly higher | The constrained structure of cyclic peptides offers protection from enzymatic degradation by proteases.[1] |
| Binding Affinity | Variable, often lower | Often higher | Cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1][2] |
| Cell Permeability | Generally low | Can be higher, but is sequence and structure-dependent | Cyclization can mask polar groups and promote intramolecular hydrogen bonding, facilitating passive diffusion across cell membranes.[1] However, this is not a universal advantage.[3][4] |
| Conformational Flexibility | High | Low | The cyclic structure restricts the possible conformations the peptide can adopt. |
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies directly comparing the biological activity of linear and cyclized peptides.
Table 1: Binding Affinity (IC50) of Linear vs. Cyclic RGD Peptides for Integrin αvβ3
The Arg-Gly-Asp (RGD) sequence is a well-characterized motif that binds to integrin receptors. The following data compares the inhibitory concentration (IC50) of linear and cyclic RGD peptides in competitive binding assays.[5][6][7] Lower IC50 values indicate higher binding affinity.
| Peptide | Sequence | IC50 (nM) for αvβ3 | Reference |
| Linear RGD | GRGDSPK | ~100 - 200 | [5] |
| Cyclic RGD | cyclo(RGDfV) | ~1 - 10 | [5][7] |
| N-Methylated Cyclic RGD | cyclo(RGDf-N(Me)V) | ~0.5 - 5 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Enzymatic Stability in Human Plasma
This table illustrates the enhanced stability of a cyclized peptide compared to its linear counterpart when incubated in human plasma.[8][9][10]
| Peptide | Half-life in Human Plasma (hours) |
| Linear Peptide (example) | < 1 |
| Cyclized Peptide (example) | > 24 |
Note: Half-life is highly dependent on the peptide sequence and the nature of the cyclization.
Table 3: Relative Cell Permeability
The effect of cyclization on cell permeability is less predictable and highly dependent on the specific peptide.[3][4] The following provides a qualitative comparison based on general observations.
| Peptide Type | General Observation on Cell Permeability |
| Linear Peptides | Generally poor due to high polarity and flexibility. |
| Cyclized Peptides | Can exhibit improved permeability if the cyclic structure shields polar backbone amides and presents a more hydrophobic surface. However, many cyclic peptides still show poor permeability.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protease Stability Assay
This assay determines the susceptibility of a peptide to degradation by proteases.[11][12]
Principle: The peptide of interest is incubated with a specific protease or a complex mixture of proteases (e.g., human serum or plasma). The amount of intact peptide remaining over time is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide stock solution (linear and cyclized versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid, TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the peptide at a final concentration of 10-100 µM in the reaction buffer.
-
Add the protease solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the peak area of the intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t1/2) can be determined by plotting the percentage of intact peptide versus time.
Integrin Binding Assay (Competitive ELISA)
This assay measures the ability of a peptide to inhibit the binding of a natural ligand to an integrin receptor.[13][14][15][16][17]
Principle: An integrin receptor is immobilized on a microplate. A biotinylated natural ligand (e.g., fibronectin or vitronectin) and a competitor peptide (linear or cyclic RGD) are added. The amount of biotinylated ligand that binds to the receptor is detected using a streptavidin-enzyme conjugate and a chromogenic substrate. A more potent competitor peptide will result in a lower signal.
Materials:
-
Purified integrin αvβ3
-
Biotinylated vitronectin
-
Linear and cyclic RGD peptides
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Blocking buffer (e.g., assay buffer with 1% BSA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat the wells of a 96-well microplate with purified integrin αvβ3 overnight at 4°C.
-
Wash the wells with assay buffer and block with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the linear and cyclic RGD peptides.
-
Add the peptide dilutions to the wells, followed immediately by the addition of a constant concentration of biotinylated vitronectin.
-
Incubate for 2-3 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance versus the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[18]
Principle: A filter plate is coated with an artificial lipid membrane, separating a donor compartment (containing the peptide) from an acceptor compartment. The amount of peptide that crosses the artificial membrane from the donor to the acceptor compartment over a specific time is quantified.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Peptide stock solutions (linear and cyclized)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the peptide solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] / (A * (1/VD + 1/VA) * t) where A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
Mandatory Visualization
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to ligands such as RGD peptides, they trigger intracellular signaling cascades that influence cell survival, proliferation, and migration.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 15. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrin-binding specificity assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Validation of Peptide Structure Post-Click Modification
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized peptide modification, enabling the straightforward introduction of a diverse array of functionalities. This has led to the development of novel peptide-based therapeutics, probes, and materials. However, the successful synthesis of these modified peptides necessitates rigorous structural validation to confirm that the modification has occurred at the intended site and that the peptide's primary structure remains intact. This guide provides a comprehensive comparison of Edman degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy for the validation of peptide structures following post-click modification.
Executive Summary
While Edman degradation is a powerful tool for N-terminal sequencing of unmodified peptides, its application to peptides modified by click chemistry is fraught with challenges. The bulky, unnatural triazole ring formed during copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions can impede the stepwise degradation process. Furthermore, the lack of commercially available phenylthiohydantoin (PTH)-amino acid standards for these modified residues makes their identification via HPLC ambiguous.
In contrast, mass spectrometry and NMR spectroscopy have emerged as the preferred methods for the characterization of click-modified peptides. Mass spectrometry, particularly with tandem MS capabilities, can precisely determine the mass of the modified peptide, pinpoint the location of the modification, and provide fragmentation data to confirm the sequence. NMR spectroscopy offers a detailed view of the peptide's three-dimensional structure in solution, confirming the covalent linkage and assessing the impact of the modification on the peptide's conformation.
This guide will delve into the experimental protocols for each technique, present a comparative analysis of their strengths and weaknesses, and provide data-driven insights to aid researchers in selecting the most appropriate validation strategy for their click-modified peptides.
Comparative Analysis of Validation Techniques
The choice of analytical technique for validating the structure of a post-click modified peptide depends on the specific information required, the complexity of the peptide, and the available instrumentation. Below is a comparative summary of Edman degradation, mass spectrometry, and NMR spectroscopy.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | N-terminal amino acid sequence | Molecular weight, elemental composition, amino acid sequence, modification site | 3D structure, conformation, dynamics, covalent bond confirmation |
| Sample Requirement | 10-100 pmol, high purity | fmol to pmol, can tolerate some impurities | nmol to µmol, high purity |
| Throughput | Low (one residue per cycle, ~1 hr/cycle) | High | Low to medium |
| Analysis of Modifications | Challenging; requires custom standards, modification can block the reaction | Excellent; can identify and locate a wide range of modifications | Excellent; provides detailed structural information of the modification and its impact |
| Data Interpretation | Relatively straightforward comparison of retention times | Can be complex, often requires database searching and spectral interpretation | Complex, requires specialized expertise for spectral assignment and structure calculation |
| Key Advantage | High accuracy for N-terminal sequencing of unmodified peptides | High sensitivity and specificity for mass determination and modification site analysis | Provides detailed atomic-level structural and conformational information in solution |
| Key Limitation | Inefficient for long peptides, blocked N-termini, and most modifications | Can be destructive to the sample, may not distinguish isomers | Lower sensitivity, requires larger sample amounts, can be time-consuming |
Experimental Workflows
Visualizing the workflow of each analytical technique can aid in understanding the experimental process and planning the validation strategy.
Detailed Experimental Protocols
Protocol 1: Edman Degradation of a Click-Modified Peptide (Hypothetical)
This protocol outlines the theoretical steps for analyzing a peptide modified with a triazole linkage via click chemistry. Significant challenges are expected.
1. Sample Preparation:
-
Purification: The click-modified peptide must be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Accurately determine the amount of peptide (10-100 pmol is required).
-
Immobilization: Covalently or non-covalently immobilize the purified peptide on a PVDF membrane. This is a critical step to prevent sample washout during the sequencing cycles.
2. Automated Edman Sequencing:
-
Instrumentation: Utilize an automated protein sequencer.
-
Reagents: Phenyl isothiocyanate (PITC), trifluoroacetic acid (TFA), and solvents for extraction and HPLC must be of the highest purity.
-
Cycles:
-
Coupling: The N-terminal amino group is reacted with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-amino acid is cleaved from the peptide chain under anhydrous acidic conditions (TFA), forming an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.
-
HPLC Analysis: The PTH-amino acid is identified by RP-HPLC by comparing its retention time to a set of known standards.[1][2]
-
Repeat: The cycle is repeated for the new N-terminal amino acid of the shortened peptide.
-
3. Expected Challenges and Data Interpretation:
-
Blocked N-terminus: If the click modification is at the N-terminus, the Edman degradation will not proceed as the free α-amino group is absent.[3][4][5][6]
-
Incomplete Cleavage: The bulky triazole-modified amino acid may sterically hinder the cleavage step, leading to low yields of the PTH-derivative and a high level of "preview" (signal from the subsequent residue) in the following cycle.
-
Lack of Standards: There are no commercially available PTH standards for amino acids modified with a triazole ring and the attached moiety. This makes the identification of the modified residue based on retention time highly speculative.[1][2] One would need to synthesize the expected PTH-modified amino acid as a standard for comparison.
-
Altered Retention Time: The hydrophobicity of the triazole moiety and its substituent will significantly alter the retention time of the corresponding PTH-amino acid on the RP-HPLC column.
Protocol 2: Mass Spectrometry Analysis of a Click-Modified Peptide
This protocol describes a standard approach for the validation of a click-modified peptide using LC-MS/MS.
1. Sample Preparation:
-
Solubilization: Dissolve the purified click-modified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
Optional Digestion: For larger peptides or to confirm the modification site within a specific fragment, the peptide can be subjected to enzymatic digestion (e.g., with trypsin).
2. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatography: Separate the peptide (or its digests) on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry:
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide (or its fragments). The high-resolution mass measurement can confirm the elemental composition.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to fragmentation using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: Acquire the mass spectrum of the fragment ions.
-
3. Data Analysis:
-
Database Searching: Use software (e.g., Mascot, SEQUEST, MaxQuant) to search the fragmentation data against a protein sequence database, specifying the expected mass shift of the click modification.
-
De Novo Sequencing: If the peptide sequence is unknown, de novo sequencing algorithms can be used to piece together the sequence from the fragmentation pattern.
-
Manual Interpretation: Manually inspect the MS/MS spectrum to confirm the sequence and pinpoint the location of the modification. The mass difference between fragment ions (b- and y-ions) will reveal the modified residue. The fragmentation pattern of the triazole ring itself can also provide confirmatory evidence.[7][8][9]
Protocol 3: NMR Spectroscopy of a Click-Modified Peptide
This protocol outlines the steps for structural validation of a click-modified peptide using NMR.
1. Sample Preparation:
-
Solubilization: Dissolve a sufficient amount of the purified peptide (typically >0.5 mM) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The pH should be carefully adjusted.
-
Internal Standard: Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall sample purity, folding, and to observe characteristic signals, such as the triazole proton. The chemical shift of the triazole proton is a key indicator of the click reaction's success.[10]
-
2D NMR:
-
COSY/TOCSY: To identify spin systems of individual amino acid residues.
-
NOESY/ROESY: To identify through-space correlations between protons, which are crucial for determining the 3D structure.
-
¹H-¹³C HSQC/¹H-¹⁵N HSQC: To resolve overlapping proton signals and to aid in resonance assignment (requires ¹³C/¹⁵N labeling for high sensitivity).
-
3. Data Processing and Analysis:
-
Software: Use specialized software (e.g., TopSpin, NMRPipe, Sparky) for data processing and analysis.
-
Resonance Assignment: Assign the chemical shifts of the protons and potentially other nuclei to specific atoms in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Validation: Assess the quality of the calculated structures using various statistical parameters.
Conclusion
For the definitive structural validation of peptides modified via click chemistry, a multi-faceted approach is often the most prudent. While Edman degradation can, in theory, provide N-terminal sequence information, its practical application is severely limited by the chemical nature of the click modification. Mass spectrometry stands out as an indispensable tool for rapidly confirming the success of the modification and identifying its precise location with high sensitivity. For a comprehensive understanding of the structural consequences of the modification on the peptide's conformation and dynamics, NMR spectroscopy is unparalleled. By judiciously selecting from these powerful analytical techniques, researchers can confidently validate the structure of their novel click-modified peptides, paving the way for their successful application in research and drug development.
References
- 1. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. N-terminal Edman sequencing [proteome-factory.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Boc-L-Pra-OH (DCHA)
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and compliant disposal of Boc-L-Pra-OH (DCHA), a crucial reagent in modern drug discovery and development. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Understanding the Hazards
Boc-L-Pra-OH (DCHA) is a salt composed of Boc-L-propargylglycine and dicyclohexylamine (DCHA). While a specific Safety Data Sheet (SDS) for the combined salt should always be consulted, hazard assessment of its components is critical.
-
Dicyclohexylamine (DCHA): This component is corrosive and can cause severe skin and eye irritation or burns.[1][2][3] It is also harmful if inhaled or absorbed through the skin.[1]
-
Boc-L-propargylglycine: The propargylglycine moiety has been shown to have potential nephrotoxic effects in animal studies.[4]
-
Decomposition: When heated to decomposition, similar compounds emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Personal Protective Equipment (PPE)
Before handling Boc-L-Pra-OH (DCHA) for disposal, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
Guiding Principle: All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Never discharge chemical waste down the drain or mix it with general refuse.
-
Segregation:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Boc-L-Pra-OH (DCHA)".
-
Include the date of accumulation and any known hazard symbols (e.g., corrosive).
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide them with the full chemical name and any available safety information.
-
Spill & Emergency Procedures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent the spread of the spill and avoid contact.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Boc-L-Pra-OH (DCHA).
Caption: A logical workflow for the safe disposal of Boc-L-Pra-OH (DCHA).
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. ICSC 1339 - DICYCLOHEXYLAMINE [inchem.org]
- 4. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. DICYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. peptide.com [peptide.com]
Personal protective equipment for handling Boc-L-Pra-OH (DCHA)
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-L-Pra-OH (DCHA), a reagent used in click chemistry.[1][2] Adherence to these protocols is crucial for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE) and Safety Measures
When handling Boc-L-Pra-OH (DCHA), a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield is required when there is a risk of explosion or significant splash hazard.[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves should be considered the minimum requirement for incidental contact.[4] For prolonged handling, consider double gloving or using heavier duty gloves. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is necessary to protect skin and clothing.[3] |
| Respiratory Protection | Ventilated Area | All handling of Boc-L-Pra-OH (DCHA) powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[5] If ventilation is inadequate, a NIOSH-certified respirator may be required.[3][6] |
| General Hygiene | Hand Washing | Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn. |
Operational Protocol for Handling Boc-L-Pra-OH (DCHA)
A systematic approach to handling this chemical is essential for both safety and experimental integrity.
Step 1: Preparation and Area Setup
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
Step 2: Weighing and Dispensing
-
Handle the solid compound carefully to avoid creating dust.[5]
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the powder.
-
Close the container tightly after use to prevent contamination and exposure.[5]
Step 3: Dissolving the Compound
-
If dissolving in a solvent, add the solid to the solvent slowly while stirring.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
Step 4: Post-Handling Procedures
-
Clean all equipment and the work surface thoroughly.
-
Dispose of any contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of Boc-L-Pra-OH (DCHA) and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste Boc-L-Pra-OH (DCHA) should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[5]
Workflow for Safe Handling of Boc-L-Pra-OH (DCHA)
The following diagram illustrates the logical workflow for the safe handling of this chemical from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-L-Cys(Propargyl)-OH (DCHA)_TargetMol [targetmol.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. peptide.com [peptide.com]
- 6. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
